Product packaging for 5-Bromo-1-butyl-1H-pyrazole(Cat. No.:)

5-Bromo-1-butyl-1H-pyrazole

Cat. No.: B15056812
M. Wt: 203.08 g/mol
InChI Key: MMMPCOYSIXYEEG-UHFFFAOYSA-N
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Description

5-Bromo-1-butyl-1H-pyrazole (CAS 1427013-81-7) is a brominated pyrazole derivative of significant interest in organic and medicinal chemistry research. With the molecular formula C7H11BrN2 and a molecular weight of 203.08 g/mol, this compound serves as a crucial synthetic intermediate . The pyrazole core is a privileged scaffold in drug discovery, known for its widespread appearance in pharmacologically active molecules . The bromine atom at the 5-position of the heterocyclic ring provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The butyl group at the N1 position can influence the compound's lipophilicity and metabolic stability, making it a valuable moiety for structure-activity relationship (SAR) studies . Researchers utilize this bromopyrazole as a key precursor in the development of novel compounds for screening against a variety of biological targets. Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrN2 B15056812 5-Bromo-1-butyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

5-bromo-1-butylpyrazole

InChI

InChI=1S/C7H11BrN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3

InChI Key

MMMPCOYSIXYEEG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC=N1)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic route based on established methodologies, predicted characterization data, and the necessary experimental protocols.

Synthesis

The most plausible and widely utilized method for the synthesis of this compound is the N-alkylation of 5-bromopyrazole with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

The regioselectivity of the alkylation (N1 vs. N2) is a critical aspect of pyrazole chemistry. For many substituted pyrazoles, alkylation often yields a mixture of isomers. However, the choice of reaction conditions, including the base and solvent, can significantly influence the outcome.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via the N-alkylation of 5-bromopyrazole. This process involves the deprotonation of 5-bromopyrazole followed by the introduction of the butyl group.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 5_Bromopyrazole 5-Bromopyrazole Deprotonation Deprotonated Pyrazole 5_Bromopyrazole->Deprotonation Base Butyl_Halide 1-Bromobutane Base Base (e.g., NaH, K2CO3) Solvent Solvent (e.g., DMF, Acetonitrile) Alkylation N-Alkylation Solvent->Alkylation Temperature Temperature (e.g., Room Temp. to Reflux) Temperature->Alkylation Target_Molecule This compound Byproduct Salt (e.g., NaBr, KBr) Deprotonation->Alkylation Butyl Halide Alkylation->Target_Molecule Alkylation->Byproduct

Caption: Synthetic pathway for this compound via N-alkylation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound, derived from analogous procedures for N-alkylation of pyrazoles.

Synthesis of this compound

Materials:

  • 5-Bromopyrazole

  • 1-Bromobutane (or 1-Iodobutane)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 5-bromopyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the solvents should be determined by TLC analysis.

Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar N-alkylated pyrazoles.

Physical Properties
PropertyPredicted Value
Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-3 (pyrazole ring)
~6.3d1HH-4 (pyrazole ring)
~4.1t2HN-CH2-CH2-CH2-CH3
~1.8m2HN-CH2-CH2-CH2-CH3
~1.3m2HN-CH2-CH2-CH2-CH3
~0.9t3HN-CH2-CH2-CH2-CH3

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~140C-3 (pyrazole ring)
~120C-5 (pyrazole ring, C-Br)
~110C-4 (pyrazole ring)
~50N-CH2-
~32-CH2-
~20-CH2-
~13-CH3

Mass Spectrometry (MS)

m/zInterpretation
202/204[M]+, Molecular ion peak (presence of Br isotopes)
147/149[M - C4H9]+

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Bond
~3100-3000C-H stretching (aromatic)
~2960-2850C-H stretching (aliphatic)
~1500-1400C=C and C=N stretching (pyrazole ring)
~600-500C-Br stretching

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

G Start Start Reaction_Setup Reaction Setup: 5-Bromopyrazole, Base, Solvent Start->Reaction_Setup Deprotonation Deprotonation Reaction_Setup->Deprotonation Alkylation N-Alkylation with 1-Bromobutane Deprotonation->Alkylation Workup Aqueous Workup and Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Experimental workflow for synthesis and characterization.

Spectroscopic Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The included experimental protocols are standardized methodologies applicable to the analysis of this and similar compounds.

Molecular Structure

This compound is a substituted pyrazole with a butyl group attached to one of the nitrogen atoms of the pyrazole ring and a bromine atom at the 5-position. The structural formula is C₇H₁₁BrN₂ and the molecular weight is 203.08 g/mol .

Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for this compound based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50d1HH-3
~6.30d1HH-4
~4.10t2HN-CH ₂-(CH₂)₂-CH₃
~1.85m2HN-CH₂-CH ₂-CH₂-CH₃
~1.35m2HN-(CH₂)₂-CH ₂-CH₃
~0.95t3HN-(CH₂)₃-CH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~140.0C-3
~120.0C-5
~110.0C-4
~50.0N -CH₂-(CH₂)₂-CH₃
~32.0N-CH₂-C H₂-CH₂-CH₃
~20.0N-(CH₂)₂-C H₂-CH₃
~13.5N-(CH₂)₃-C H₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
202/204[M]⁺ (Molecular ion peak with Br isotopes)
147/149[M - C₄H₉]⁺
121/123[C₃H₂BrN₂]⁺
81[C₄H₉]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2960-2850StrongC-H stretching (aliphatic)
~1600-1450Medium-StrongC=C and C=N stretching (pyrazole ring)
~1465 and ~1380MediumC-H bending (aliphatic)
~1100-1000MediumC-N stretching
Below 800StrongC-Br stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Procedure:

  • Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer. For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument records an interferogram, which is then Fourier-transformed to produce the IR spectrum.

  • Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR NMR_Data ¹H and ¹³C Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorption Bands IR->IR_Data Structure_Elucidation Structure Elucidation and Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Workflow for Spectroscopic Analysis

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 5-Bromo-1-butyl-1H-pyrazole. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this document presents a detailed analysis based on established principles of NMR spectroscopy and data from analogous substituted pyrazole compounds. The information herein is intended to serve as a robust reference for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-containing compounds in drug discovery and development.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of structurally similar compounds and established NMR chemical shift theory.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole ring and the butyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-37.5 - 7.7Doublet2.0 - 3.01H
H-46.3 - 6.5Doublet2.0 - 3.01H
H-1' (N-CH₂)4.1 - 4.3Triplet7.0 - 8.02H
H-2' (-CH₂-)1.7 - 1.9Sextet7.0 - 8.02H
H-3' (-CH₂-)1.3 - 1.5Sextet7.0 - 8.02H
H-4' (-CH₃)0.9 - 1.0Triplet7.0 - 8.03H
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3138 - 142
C-4110 - 114
C-5130 - 134
C-1' (N-CH₂)50 - 54
C-2' (-CH₂-)31 - 35
C-3' (-CH₂-)19 - 23
C-4' (-CH₃)13 - 15

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is generally required, typically 20-50 mg in 0.6-0.7 mL of solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz (or higher for better resolution)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 (can be increased for dilute samples)

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency)

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Spectral Width: 0-200 ppm

  • Decoupling: Proton broadband decoupling

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the NMR analysis of this compound.

molecular_structure cluster_pyrazole Pyrazole Ring cluster_butyl Butyl Chain C3 C-3 (H) C4 C-4 (H) C5 C-5 (Br) N1 N-1 N2 N-2 C1_prime C-1' (H₂) N1->C1_prime N-C Bond C2_prime C-2' (H₂) C1_prime->C2_prime C3_prime C-3' (H₂) C2_prime->C3_prime C4_prime C-4' (H₃) C3_prime->C4_prime

Caption: Molecular structure of this compound highlighting distinct proton and carbon environments.

experimental_workflow start Start: Pure Sample sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep nmr_tube Transfer to NMR Tube sample_prep->nmr_tube instrument_setup Spectrometer Setup (Shimming, Locking) nmr_tube->instrument_setup h1_acquisition ¹H NMR Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition instrument_setup->c13_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acquisition->data_processing c13_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) data_processing->spectral_analysis structure_elucidation Structure Confirmation spectral_analysis->structure_elucidation end End: Characterized Compound structure_elucidation->end

Caption: A streamlined workflow for the NMR analysis of this compound.

Mass Spectrometry Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-1-butyl-1H-pyrazole. This document outlines detailed experimental protocols, data presentation, and the fundamental principles behind the mass spectrometric fragmentation of this compound, offering a valuable resource for researchers in analytical chemistry and drug development.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common scaffold in many biologically active compounds.[1][2] The presence of a bromine atom and a butyl group on the pyrazole core influences its physicochemical properties and, consequently, its behavior in a mass spectrometer. Understanding the mass spectrometric characteristics of this compound is crucial for its identification, characterization, and quantification in various matrices.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] This technique provides information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern upon ionization.[4] For halogenated compounds like this compound, the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 peak, which is a key indicator in its mass spectrum.[5]

This guide will detail the methodologies for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), providing a solid foundation for its analytical characterization.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios for the molecular ion and key fragments of this compound. These predictions are based on the known fragmentation patterns of pyrazoles and halogenated organic compounds.[4][6]

Ion Predicted m/z Notes
[M]+• 216/218Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.
[M-C4H9]+ 159/161Loss of the butyl group, a common fragmentation for N-alkylated compounds.
[M-Br]+ 137Loss of the bromine atom.
[C4H9]+ 57Butyl cation, a common fragment from the alkyl chain.
[C3H3N2]+ 67Fragment corresponding to the pyrazole ring after loss of substituents.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of structurally related compounds, such as synthetic cannabinoids with a brominated heterocyclic core.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.

3.1.1. Sample Preparation

A dilute solution of the analyte in a volatile organic solvent is required.

  • Procedure:

    • Dissolve a small amount of this compound in methanol to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions as necessary to achieve the desired concentration for analysis.

3.1.2. Instrumentation and Parameters

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[7]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.[7]

  • Carrier Gas: Helium with a constant flow rate of 1.46 mL/min.[7]

  • Injection Port Temperature: 265 °C.[7]

  • Injection Type: Splitless injection.[7]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 0.5 min.

    • Ramp: 30 °C/min to 320 °C.

    • Hold: 2.0 min at 320 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 m/z.[7]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a high-resolution mass spectrometry technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

3.2.1. Sample Preparation

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution with the initial mobile phase composition to the desired concentration.

3.2.2. Instrumentation and Parameters

  • Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[7]

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water, pH 3.0.[7]

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Initial: 95% A, 5% B.

    • Ramp to 5% A, 95% B over 13 minutes.[7]

    • Return to initial conditions at 15.5 minutes.[7]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 15 °C.[7]

  • Injection Volume: 10 µL.[7]

  • QTOF Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 120 V.

    • Skimmer Voltage: 65 V.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psig.

    • TOF MS Scan Range: 100-510 Da.[7]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the mass spectrometry experiments.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Dissolution Dissolution in Methanol Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution GC_MS GC-MS Dilution->GC_MS LC_QTOF_MS LC-QTOF-MS Dilution->LC_QTOF_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_QTOF_MS->Data_Acquisition Spectrum_Analysis Spectrum Analysis Data_Acquisition->Spectrum_Analysis Fragmentation_Pattern Fragmentation Pattern Identification Spectrum_Analysis->Fragmentation_Pattern Structure_Elucidation Structural Elucidation Fragmentation_Pattern->Structure_Elucidation

Caption: General workflow for the mass spectrometry analysis of this compound.

Fragmentation_Pathway M [M]+• (m/z 216/218) F1 [M-C4H9]+ (m/z 159/161) M->F1 - C4H9 F2 [M-Br]+ (m/z 137) M->F2 - Br F3 [C4H9]+ (m/z 57) M->F3 F4 [C3H3N2]+ (m/z 67) F1->F4 - Br, -HCN

Caption: Predicted fragmentation pathway for this compound in EI-MS.

References

Crystal Structure of 5-Bromo-1-butyl-1H-pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for the crystal structure of 5-Bromo-1-butyl-1H-pyrazole. The following guide is constructed based on the analysis of closely related bromo-pyrazole derivatives to provide researchers, scientists, and drug development professionals with a representative technical framework. The data and protocols presented herein are illustrative and should be adapted based on experimental findings for the specific compound of interest.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the influence of the bromo and butyl substituents on their physicochemical properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials. This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of such compounds and presents a representative summary of the expected crystallographic data.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of this compound typically involves the cyclization of a suitable precursor, followed by bromination. The general synthetic route is outlined below.

Synthesis of a Representative 5-Bromo-1-aryl-pyrazole Derivative:

A mixture of an appropriate aryl hydrazine and a diketone derivative is refluxed in a suitable solvent, such as ethanol, to yield the pyrazole core. Subsequent bromination using a reagent like N-bromosuccinimide (NBS) in a chlorinated solvent affords the 5-bromo-pyrazole derivative.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization techniques. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. For a representative pyrazole derivative, single crystals were obtained by slow evaporation from an ethanol solution at room temperature.[1]

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperatures (e.g., 100 K or 293 K), to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize representative crystallographic data for a hypothetical this compound derivative, based on published data for analogous compounds.

Table 1: Crystal Data and Structure Refinement Details

ParameterRepresentative Value
Empirical formulaC₇H₁₁BrN₂
Formula weight203.08
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a9.54 Å
b9.58 Å
c11.58 Å
α90°
β105.8°
γ90°
Volume1018.5 ų
Z4
Density (calculated)1.325 Mg/m³
Absorption coefficient3.45 mm⁻¹
F(000)408
Data collection
Theta range for data collection2.2° to 27.9°
Index ranges-12 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15
Reflections collected7713
Independent reflections2402 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2402 / 0 / 147
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegree (°)
Br(1)-C(5)1.88N(1)-N(2)-C(3)112.5
N(1)-N(2)1.35N(2)-N(1)-C(5)105.8
N(1)-C(5)1.33N(1)-C(5)-C(4)110.2
N(2)-C(3)1.34C(3)-C(4)-C(5)104.5
C(3)-C(4)1.39N(2)-C(3)-C(4)107.0
C(4)-C(5)1.38
N(1)-C(6)1.47
C(6)-C(7)1.52
C(7)-C(8)1.53
C(8)-C(9)1.52

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.

Crystal_Structure_Workflow Workflow for Crystal Structure Determination cluster_synthesis Synthesis and Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement cluster_database Deposition Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Selection and Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Model Validation (e.g., CheckCIF) Structure_Refinement->Validation CIF_Generation Generation of CIF File Validation->CIF_Generation Deposition Deposition to CCDC CIF_Generation->Deposition

Caption: Workflow for Crystal Structure Determination.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its determination and analysis based on established methodologies and data from closely related compounds. The provided experimental protocols, representative crystallographic data, and workflow visualization serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives for applications in drug discovery and materials science. It is anticipated that future research will lead to the elucidation of the precise crystal structure of the title compound, further enriching our understanding of this important class of heterocyclic molecules.

References

The Pyrazole Core: A Privileged Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and development of novel pyrazole compounds, with a focus on their therapeutic applications, synthesis, and mechanisms of action.

A Rich History: From Discovery to Clinical Significance

The journey of pyrazole began in 1883 when German chemist Ludwig Knorr first coined the term.[1] Just over a decade later, in 1898, Hans von Pechmann reported the first synthesis of pyrazole itself from the reaction of acetylene with diazomethane.[1] For many years, pyrazoles remained primarily of academic interest. A significant milestone was reached in 1959 with the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, hinting at the biological relevance of this heterocyclic system.

The therapeutic potential of pyrazole derivatives began to be realized with the development of early synthetic drugs. Antipyrine (phenazone), a pyrazolone derivative, was one of the first synthetic analgesics and antipyretics to be widely used. This early success spurred further research, leading to the discovery of a plethora of biologically active pyrazole compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Today, pyrazole-containing drugs are integral to the therapeutic landscape, with prominent examples such as the anti-inflammatory drug celecoxib and the anabolic steroid stanozolol.[4]

A timeline of key milestones in the history of pyrazole discovery is presented below.

G 1883 1883 Ludwig Knorr Coined the term 'pyrazole' 1898 1898 Hans von Pechmann First synthesis of pyrazole 1883->1898 Synthesis 1959 1959 Isolation of 1-pyrazolyl-alanine First natural pyrazole 1898->1959 Biological Discovery Late 20th Century Late 20th Century Discovery of diverse biological activities 1959->Late 20th Century Therapeutic Exploration 1998 1998 FDA Approval of Celecoxib First selective COX-2 inhibitor Late 20th Century->1998 Clinical Application

Figure 1: Key milestones in the discovery and development of pyrazole compounds.

Therapeutic Applications and Quantitative Bioactivity

The broad therapeutic utility of pyrazole derivatives is a testament to their chemical versatility. The following sections summarize key therapeutic areas with representative quantitative data.

Anti-inflammatory and Analgesic Activity

One of the most well-established applications of pyrazole compounds is in the management of pain and inflammation. The selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, is a prime example.[5] The selectivity of COX-2 inhibitors over COX-1 is crucial for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

CompoundTargetIC50 (µM)In Vivo ActivityReference
CelecoxibCOX-20.04Reduces paw edema in rats[6]
RofecoxibCOX-20.018Analgesic and anti-inflammatory[7]
N9 (Carboxyphenylhydrazone derivative)COX-2-More potent than celecoxib in carrageenan-induced paw edema[8]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)--Better anti-inflammatory activity than diclofenac sodium[3]
Anticancer Activity

The pyrazole scaffold is prevalent in a growing number of anticancer agents, particularly protein kinase inhibitors. These compounds often target signaling pathways crucial for cancer cell proliferation and survival.

CompoundTarget/Cell LineIC50 (µM)Reference
RuxolitinibJAK1/JAK20.0028 / 0.0047[9]
Crizotinibc-Met/ALK0.004 / 0.02[9]
Compound 22 (1,4-benzoxazine-pyrazole hybrid)EGFR0.6124[10]
Compound 23 (1,4-benzoxazine-pyrazole hybrid)EGFR0.5132[10]
Compound 36 (pyrazole derivative)CDK20.199[2]
Pyrazole derivative 5bTubulin polymerization7.30[3]
Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanisms of action are diverse, including the inhibition of essential enzymes like DNA gyrase.[11]

CompoundOrganismMIC (µg/mL)Reference
CefoselisGram-negative and Gram-positive bacteria-[12]
CeftolozaneDrug-resistant bacteria (e.g., MRSA, Pseudomonas aeruginosa)-[12]
Naphthyl-substituted pyrazole-derived hydrazone (6)S. aureus, A. baumannii0.78–1.56[12]
Pyrazole derivative 3E. coli0.25[3]
Pyrazole derivative 4S. epidermidis0.25[3]
Pyrazole derivative 2A. niger1[3]

Experimental Protocols: Synthesis of the Pyrazole Core

The synthesis of the pyrazole ring is a well-established area of organic chemistry with numerous methodologies. The classical and still widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In recent years, one-pot and multi-component reactions have gained prominence due to their efficiency and atom economy.

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of 3,5-disubstituted pyrazoles.

Materials:

  • Aryl methyl ketone (1.0 eq)

  • Araldehyde (1.0 eq)

  • Hydrazine hydrochloride (1.0 eq)

  • Sodium acetate (1.0 eq)

  • Rectified spirit (solvent)

  • Potassium bromate (KBrO3) - Potassium bromide (KBr) mixture (for oxidation)

Procedure:

  • A mixture of the aryl methyl ketone (e.g., acetophenone, 2 mmol), araldehyde (e.g., benzaldehyde, 2 mmol), hydrazine hydrochloride (2 mmol), and sodium acetate (2 mmol) is taken in a round-bottomed flask containing rectified spirit (7 mL).

  • The reaction mixture is refluxed for 30 minutes. The initial product is a dihydropyrazole (pyrazoline).

  • The reaction mixture is cooled to room temperature.

  • An aqueous solution of potassium bromate and potassium bromide is added to the reaction mixture to effect the oxidation of the pyrazoline to the corresponding pyrazole.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles

This protocol outlines a modern, efficient one-pot synthesis.

Materials:

  • Aldehyde (1.0 eq)

  • Hydrazine derivative (1.0 eq)

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Base (e.g., alkoxide)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottomed flask, the aldehyde (0.01 mol), hydrazine derivative (0.01 mol), and 1,3-dicarbonyl compound (0.01 mol) are mixed.

  • A catalytic amount of a suitable base (e.g., sodium ethoxide) is added.

  • The reaction mixture is stirred at room temperature.

  • The reaction is typically rapid, with a color change observed within 10-20 minutes.

  • The product is precipitated by the addition of a non-polar solvent or by cooling the reaction mixture.

  • The solid product is collected by filtration, washed with a suitable solvent, and dried.

A generalized workflow for pyrazole synthesis is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Steps 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation/ Cyclization 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Aldehyde_Ketone Aldehyde/Ketone (for multi-component) Aldehyde_Ketone->Condensation Pyrazoline Pyrazoline (Dihydropyrazole) Condensation->Pyrazoline Oxidation Oxidation (if necessary) Pyrazoline->Oxidation Purification Purification (Crystallization/ Chromatography) Pyrazoline->Purification Direct isolation (if stable) Oxidation->Purification Product Substituted Pyrazole Purification->Product

Figure 2: Generalized workflow for the synthesis of substituted pyrazoles.

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of pyrazole compounds stem from their ability to interact with a multitude of molecular targets. A prominent example is the inhibition of protein kinases, a large family of enzymes that play a central role in cellular signaling.

Inhibition of Protein Kinase Signaling

Many pyrazole-based anticancer drugs function as inhibitors of protein kinases that are dysregulated in cancer.[9] For instance, pyrazole derivatives have been developed to target kinases in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are critical for cell growth, proliferation, and survival.[13][14]

The pyrazole ring often serves as a scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding pocket of a specific kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade and inducing apoptosis in cancer cells.

A simplified representation of pyrazole-based kinase inhibition is shown below.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Akt Inhibition

Figure 3: Simplified PI3K/Akt signaling pathway and the inhibitory action of a pyrazole-based kinase inhibitor.

Structure-Activity Relationships (SAR)

The development of potent and selective pyrazole-based drugs relies heavily on understanding their structure-activity relationships (SAR). SAR studies explore how modifications to the chemical structure of a molecule affect its biological activity. For pyrazole derivatives, the nature and position of substituents on the pyrazole ring and any appended functional groups are critical determinants of their pharmacological profile.

For example, in the context of anticancer pyrazole derivatives, SAR studies have revealed key structural features that contribute to their potency and selectivity.

A logical diagram illustrating key SAR principles for anticancer pyrazoles is presented below.

G cluster_R1 R1 Substituent cluster_R3_R5 R3 and R5 Substituents cluster_R4 R4 Substituent Pyrazole_Core Pyrazole Core R1 R3 R4 R5 R1_Aryl Aryl/Heteroaryl groups (e.g., phenyl, pyridyl) often enhance activity Pyrazole_Core:p1->R1_Aryl R3_R5_Bulky Bulky groups can confer selectivity Pyrazole_Core:p3->R3_R5_Bulky Pyrazole_Core:p5->R3_R5_Bulky R4_H Often unsubstituted (H) to maintain planarity Pyrazole_Core:p4->R4_H R1_Hinge Can form key interactions with the hinge region of kinases R1_Aryl->R1_Hinge Biological_Activity Enhanced Anticancer Activity R1_Hinge->Biological_Activity R3_R5_Lipophilic Lipophilic groups can improve cell permeability R3_R5_Bulky->R3_R5_Lipophilic R3_R5_Lipophilic->Biological_Activity R4_Small Small substituents may be tolerated R4_H->R4_Small R4_Small->Biological_Activity

Figure 4: Structure-Activity Relationship (SAR) principles for pyrazole-based anticancer agents.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutic agents. From its early beginnings in the late 19th century to its current prominence in a wide range of clinical applications, the journey of pyrazole chemistry is a testament to the power of heterocyclic compounds in medicinal chemistry. The continued exploration of novel synthetic methodologies, the elucidation of complex mechanisms of action, and the systematic application of SAR principles will undoubtedly lead to the discovery of new and improved pyrazole-based drugs for the treatment of a myriad of human diseases.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-1-butyl-1H-pyrazole as a versatile synthetic intermediate for the development of novel compounds, particularly in the field of medicinal chemistry. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Introduction

This compound is a key building block for the synthesis of a diverse range of substituted pyrazole derivatives. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer effects. The bromine atom at the 5-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide variety of substituted pyrazoles.

1. Suzuki-Miyaura Coupling: Synthesis of 1-butyl-5-aryl-1H-pyrazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyrazole ring. This is particularly relevant for the synthesis of kinase inhibitors, where specific aryl moieties are often required for binding to the ATP-binding site of the target kinase.

2. Buchwald-Hartwig Amination: Synthesis of 1-butyl-5-amino-1H-pyrazoles

The Buchwald-Hartwig amination enables the formation of C(sp²)-N bonds, providing access to 5-amino-1H-pyrazole derivatives. These compounds are valuable intermediates and can also exhibit biological activity themselves. The introduction of substituted anilines or other amines can significantly influence the pharmacological profile of the resulting molecules.

3. Sonogashira Coupling: Synthesis of 1-butyl-5-alkynyl-1H-pyrazoles

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 5-alkynyl-1H-pyrazoles. The alkyne functionality can be further elaborated or may itself contribute to the biological activity of the final compound. This reaction is carried out using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-butyl-5-aryl-1H-pyrazole.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., aniline, alkylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.01-0.10 equiv.) in the solvent.

  • Add the base (1.5-2.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired 1-butyl-5-amino-1H-pyrazole derivative.

Protocol 3: Sonogashira Coupling of this compound

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 1-butyl-5-alkynyl-1H-pyrazole.

Quantitative Data

The following tables summarize representative data for analogous cross-coupling reactions on bromo-pyrazole systems. While specific data for this compound is not extensively available in the cited literature, these examples provide a strong indication of the expected reactivity and yields.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyrazoles

EntryBromopyrazole DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃EtOH/H₂O135 (MW)89
24-BromopyrazolePhenylboronic acidPd(OAc)₂ (3) / SPhos (6)K₃PO₄Dioxane/H₂O10086
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8075

Data is for analogous bromopyrazole systems and serves as a reference.

Table 2: Representative Buchwald-Hartwig Amination of Bromopyrazoles

EntryBromopyrazole DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-1H-pyrazoleAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085
23-Bromo-1H-pyrazoleMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10078
32-Bromoestrone derivativeAnilinePd(OAc)₂ (10)X-Phos (10)NaOtBuToluene100 (MW)95

Data is for analogous bromopyrazole systems and serves as a reference.

Table 3: Representative Sonogashira Coupling of Bromo-heterocycles

EntryBromo-heterocycleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10098
26,7-Dibromoquinoline-5,8-dionePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT85
35-Bromoindole derivativePropargyl alcoholPdCl₂(PPh₃)₂ (10)CuI (20)Et₃NDMF70High

Data is for analogous bromo-heterocyclic systems and serves as a reference.

Visualizations

Experimental Workflow for Synthesis of Pyrazole-Based Kinase Inhibitors

G cluster_synthesis Synthetic Pathway cluster_screening Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 1-Butyl-5-aryl-1H-pyrazole (Kinase Inhibitor Scaffold) C->D E Kinase Activity Assay D->E F Cell-Based Proliferation Assay E->F G Lead Optimization F->G

Caption: Synthetic and screening workflow for pyrazole-based kinase inhibitors.

Signaling Pathway Inhibition by Pyrazole Derivatives

Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting key nodes in oncogenic signaling pathways. A common target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazole derivative.

Application Notes and Protocols: 5-Bromo-1-butyl-1H-indazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Structure: Initial research into "5-Bromo-1-butyl-1H-pyrazole" suggests a likely misidentification in the query compound. The prominent and pharmacologically active molecule fitting a similar description is (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamide , commonly known as ADB-5'Br-BUTINACA . This compound belongs to the indazole class of synthetic cannabinoids. These application notes will focus on this indazole derivative and its analogues, which are of significant interest in medicinal chemistry and forensic science due to their potent activity at cannabinoid receptors.

Introduction

Derivatives of 5-bromo-1-butyl-1H-indazole are a class of synthetic cannabinoids that have emerged as potent agonists of the cannabinoid receptors CB1 and CB2.[1][2][3] These compounds are of interest to researchers in drug development and forensic analysis. The 5-bromo-1-butyl-indazole core serves as a scaffold that, when appropriately substituted, yields high-affinity ligands for cannabinoid receptors. This document provides an overview of the synthesis, biological activity, and relevant experimental protocols for researchers working with these compounds.

Synthesis

The synthesis of ADB-5'Br-BUTINACA and related compounds typically involves a multi-step process starting from a brominated indazole core. A key intermediate is 5-Bromo-1H-indazole-3-carboxylic acid .

Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid:

This intermediate can be synthesized through the bromination of indazole-3-carboxylic acid.[4]

  • Reaction: Indazole-3-carboxylic acid is dissolved in glacial acetic acid and heated. A solution of bromine in glacial acetic acid is then added dropwise.

  • Reaction Conditions: The reaction mixture is heated at 90°C for an extended period (e.g., 16 hours).[4]

  • Work-up: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with cold water, and dried to yield 5-bromo-1H-indazole-3-carboxylic acid.[4]

Synthesis of ADB-5'Br-BUTINACA:

The final compound is typically synthesized through an N-alkylation of the indazole core followed by an amide coupling.[5]

  • N-Alkylation: 5-Bromo-1H-indazole-3-carboxylic acid is dissolved in a suitable solvent like dimethylformamide (DMF). A base such as sodium hydride (NaH) is added to deprotonate the indazole nitrogen, followed by the addition of an alkyl halide (e.g., 1-bromobutane) to introduce the butyl tail.[5]

  • Amide Coupling: The resulting N-alkylated intermediate is then coupled with the appropriate amine, in this case, (S)-2-amino-3,3-dimethyl-1-oxobutanamide (L-tert-leucinamide). This step often employs a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[5]

  • Purification: The final product is purified using techniques like preparative high-performance liquid chromatography (HPLC).[5]

Synthesis_Workflow start Indazole-3-carboxylic acid intermediate1 5-Bromo-1H-indazole-3-carboxylic acid start->intermediate1 Bromination (Br2, Acetic Acid) intermediate2 1-Butyl-5-bromo-1H-indazole-3-carboxylic acid intermediate1->intermediate2 N-Alkylation (1-Bromobutane, NaH, DMF) final_product ADB-5'Br-BUTINACA intermediate2->final_product Amide Coupling (L-tert-leucinamide, TBTU)

Biological Activity

ADB-5'Br-BUTINACA and its analogues are potent agonists of the cannabinoid receptors CB1 and CB2.[1][2][3] The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly expressed in the immune system and is involved in modulating inflammation.

The table below summarizes the in vitro activity of ADB-5'Br-BUTINACA and a related compound at human CB1 and CB2 receptors.

CompoundReceptorAssay TypeParameterValueReference
(S)-ADB-5'Br-BUTINACA CB1β-arrestin 2 recruitmentEC5082.1 nM[2]
Emax497% (vs. CP55,940)[2]
CB2β-arrestin 2 recruitmentEC5013.4 nM[2]
Emax88.1% (vs. CP55,940)[2]
CB1Intracellular calcium releaseEC5012.5 nM[2]
(S)-MDMB-5'Br-BUTINACA CB1β-arrestin 2 recruitmentEC5061.2 nM[2]
Emax360% (vs. CP55,940)[2]
CB2β-arrestin 2 recruitmentEC503.00 nM[2]
Emax79.1% (vs. CP55,940)[2]

Experimental Protocols

4.1. Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a general method to determine the binding affinity (Ki) of a test compound for the CB1 or CB2 receptor.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP55,940).

  • Test compound (e.g., ADB-5'Br-BUTINACA).

  • Non-specific binding control (e.g., WIN 55,212-2).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Radioligand ([3H]CP55,940) incubation Incubate Radioligand, Test Compound, and Membranes prep_ligand->incubation prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->incubation prep_membranes Prepare Receptor Membranes (CB1 or CB2) prep_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

4.2. Cannabinoid Receptor Functional Assay (β-Arrestin Recruitment)

This protocol measures the functional activity of a compound as an agonist or antagonist by quantifying its ability to induce the recruitment of β-arrestin to the activated cannabinoid receptor.

Materials:

  • Cells co-expressing the cannabinoid receptor (CB1 or CB2) fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

  • Assay medium.

  • Test compound.

  • Reference agonist (e.g., CP55,940).

  • Detection substrate.

  • Luminometer or spectrophotometer.

Procedure:

  • Plate the engineered cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound and the reference agonist in assay medium.

  • Add the diluted compounds to the cells.

  • Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

  • Add the detection substrate according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Plot the signal as a function of compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Functional_Assay_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular agonist Agonist (e.g., ADB-5'Br-BUTINACA) receptor CB1/CB2 Receptor agonist->receptor Binds to g_protein G-protein receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits signaling Downstream Signaling g_protein->signaling beta_arrestin->signaling

Conclusion

The 5-bromo-1-butyl-1H-indazole scaffold is a key component of a new generation of synthetic cannabinoids. Compounds like ADB-5'Br-BUTINACA exhibit high potency at both CB1 and CB2 receptors, making them valuable tools for research into the endocannabinoid system. The protocols outlined in this document provide a starting point for the synthesis and pharmacological characterization of these and other related molecules. Researchers should exercise appropriate caution when handling these potent compounds.

References

Application of 5-Bromo-1-butyl-1H-pyrazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" for its prevalence in bioactive compounds, particularly in the development of protein kinase inhibitors (PKIs).[1][2][3] Kinase deregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making PKIs a critical class of therapeutic agents.[4] This document outlines the potential application of 5-Bromo-1-butyl-1H-pyrazole as a versatile starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position serves as a key functional handle for introducing molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern drug discovery.[5][6][7] We provide a representative synthetic protocol, data on analogous pyrazole-based inhibitors, and visualizations of the synthetic workflow and a relevant biological pathway.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structural and electronic properties make it an ideal building block for kinase inhibitors.[8] It can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II inhibitors.[1] The synthetic tractability of the pyrazole core allows for systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency and selectivity.[9][10][11] Numerous FDA-approved drugs, such as Ruxolitinib (a JAK1/2 inhibitor), incorporate a pyrazole scaffold, underscoring its therapeutic importance.[1]

This compound represents a valuable, albeit under-documented, starting material. The 1-butyl group provides a lipophilic anchor, while the 5-bromo position is primed for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl or heteroaryl groups to target the active sites of specific kinases.[12]

Representative Synthesis of a Kinase Inhibitor

A common and powerful method for elaborating the 5-bromo-pyrazole core is the Suzuki-Miyaura cross-coupling reaction.[13][14] This reaction facilitates the formation of a carbon-carbon bond between the pyrazole and a boronic acid derivative. For this application note, we propose the synthesis of a hypothetical inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation often dysregulated in cancer.[1][15] The target molecule, 1-butyl-5-(4-phenoxyphenyl)-1H-pyrazole , is synthesized by coupling this compound with 4-phenoxyphenylboronic acid.

Figure 1: Synthetic workflow for the proposed kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of 1-butyl-5-(4-phenoxyphenyl)-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • 4-Phenoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq) or a suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (v/v). The reaction concentration should be approximately 0.1 M with respect to the bromo-pyrazole.

  • Heat the reaction mixture to 85-95°C and stir vigorously overnight.[16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired compound, 1-butyl-5-(4-phenoxyphenyl)-1H-pyrazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data on Representative Pyrazole-Based Kinase Inhibitors

To provide context for the potential efficacy of inhibitors derived from this compound, the following table summarizes the activity of several known pyrazole-containing kinase inhibitors against their primary targets.

Compound NameTarget Kinase(s)IC₅₀ (nM)Reference
RuxolitinibJAK1, JAK2~3[1]
AfuresertibAkt-[1]
Compound 33FLT3, VEGFR2-[9]
SR-3576JNK37[11]
Pyrazoloisoquinoline 1a'Haspin23[17]
SC-806p38 MAP Kinase-[18]

Target Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth. In many cancers, this pathway is constitutively active due to mutations in components like PI3K or loss of the tumor suppressor PTEN. A pyrazole-based inhibitor could be designed to target Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Figure 2: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom allows for the efficient introduction of diverse chemical moieties via robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. By leveraging this scaffold, medicinal chemists can systematically explore structure-activity relationships to develop potent and selective inhibitors against a wide range of kinase targets implicated in human disease. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the potential of this valuable synthetic intermediate.

References

Application Notes and Protocols for the Development of Novel Bioactive Molecules from 5-Bromo-1-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel bioactive molecules derived from the starting material 5-Bromo-1-butyl-1H-pyrazole. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery of new therapeutic agents. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document will focus on the development of pyrazole-based inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1][4]

Rationale for Targeting p38 MAP Kinase

The p38 mitogen-activated protein kinase (MAPK) is a serine/threonine kinase that plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4] Overactivation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[4] Therefore, the development of potent and selective p38 MAPK inhibitors represents a promising therapeutic strategy for the treatment of these conditions. Pyrazole-based compounds have been identified as effective inhibitors of p38 MAPK, making this compound a valuable scaffold for the design of novel anti-inflammatory agents.[1][5]

Synthetic Strategy: Derivatization of this compound

The bromine atom at the 5-position of the pyrazole ring serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to identify potent and selective inhibitors. The following sections detail protocols for key coupling reactions.

General Considerations for Cross-Coupling Reactions
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reagents.

  • Anhydrous solvents and reagents are recommended for optimal results.[6]

  • The choice of ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between the 5-position of the pyrazole and various aryl or heteroaryl boronic acids or esters.[7][8][9]

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)[7]

  • Base (e.g., K2CO3)[7]

  • Solvent (e.g., dimethoxyethane)[7]

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add dimethoxyethane (10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position, which can serve as handles for further functionalization or as key pharmacophoric elements.[6][10][11]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) cocatalyst (e.g., CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol for Buchwald-Hartwig Amination

This reaction allows for the synthesis of 5-amino-pyrazole derivatives, which can introduce crucial hydrogen bond donors and acceptors for interaction with the target protein.[12][13][14]

Reaction Scheme:

Caption: A streamlined workflow for the development of bioactive pyrazole derivatives.

References

Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of the novel compound, 5-Bromo-1-butyl-1H-pyrazole. Based on the well-documented and diverse biological activities of pyrazole derivatives, this document outlines protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Introduction to Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2][3] The biological effects of pyrazole compounds are often attributed to their ability to inhibit various enzymes and signaling pathways crucial for disease progression. Given this background, this compound is a candidate for screening against several key biological targets.

Proposed Screening Strategy

An efficient initial screening workflow is proposed to evaluate the biological potential of this compound. This involves a tiered approach, starting with broad-spectrum cytotoxicity screening, followed by more specific antimicrobial and anti-inflammatory assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanism of Action Compound Synthesis Synthesis and Purification of This compound Cytotoxicity Screening Anticancer Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening Antimicrobial Screening Antimicrobial Screening (Broth Microdilution) Compound Synthesis->Antimicrobial Screening Anti-inflammatory Screening Anti-inflammatory Screening (COX-2 Inhibition Assay) Compound Synthesis->Anti-inflammatory Screening Dose-Response Dose-Response Studies (IC50/MIC Determination) Cytotoxicity Screening->Dose-Response Antimicrobial Screening->Dose-Response Anti-inflammatory Screening->Dose-Response Signaling Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK/ERK, PI3K/Akt) Dose-Response->Signaling Pathway Analysis In vivo Studies In vivo Efficacy and Toxicity Studies Signaling Pathway Analysis->In vivo Studies

Figure 1: Proposed workflow for biological screening.

Data Presentation: Illustrative Data for Structurally Related Pyrazole Derivatives

The following tables summarize the reported biological activities of pyrazole derivatives with substitutions (bromo and/or alkyl groups) that are structurally related to this compound. This data serves as a reference for potential activity ranges.

Table 1: Anticancer Activity of Substituted Pyrazole Derivatives

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
P-03Bromo-coumarinyl-pyrazoleA-549 (Lung)13.5[4]
51mBromo-phenyl-pyrazoleNCI-H522 (Lung)2.41[5]
48Bromo-phenyl-pyrazole-triazolePC-3 (Prostate)5.26 (pIC50)[6]
6gPhenyl-pyrazole-thiadiazoleA549 (Lung)1.537[7]
25Pyrazolyl benzimidazoleHepG2 (Liver)1.83[2]

Table 2: Antimicrobial Activity of Substituted Pyrazole Derivatives

Compound IDSubstitutionMicrobial StrainMIC (µg/mL)Reference
7Coumarin-substituted pyrazoleS. aureus (MRSA)3.125[8]
4aFluoro-phenyl-aminopyrazoleS. aureus230[9]
4bChloro-phenyl-aminopyrazoleS. aureus460[9]
21aPyrazole-carbothiohydrazideA. niger2.9-7.8[10]
-Alkyl pyrazole derivativeB. subtilis0.007-0.062[9]

Table 3: Anti-inflammatory Activity of Substituted Pyrazole Derivatives

Compound IDSubstitutionAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6fTrimethoxy-phenyl-pyrazole-pyridazineCOX-2 Inhibition1.158.31[11]
5fTrimethoxy-phenyl-pyrazolone-pyridazineCOX-2 Inhibition1.509.56[11]
PYZ31Pyrazole derivativeCOX-2 Inhibition0.01987-[12]
PYZ371,3,4-trisubstituted pyrazoleCOX-2 Inhibition0.2>1[12]
67Dihydropyrazole sulfonamideCOX-2 Inhibition0.33-

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • This compound stock solution (in DMSO)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Materials:

  • COX-2 inhibitor screening kit (commercial kits are available)

  • This compound stock solution (in DMSO)

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Microplate reader

Protocol (based on a fluorometric assay):

  • Reagent Preparation: Prepare all reagents as per the kit's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[12]

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate briefly.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Signaling Pathway Analysis

Should this compound exhibit significant anticancer activity, further investigation into its mechanism of action is warranted. Many pyrazole derivatives exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[11] Dysregulation of this pathway is common in many cancers.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription Factors->Proliferation

Figure 2: The MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[9]

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Downstream Effectors Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Effectors Survival Cell Survival, Growth, Proliferation mTOR->Survival Downstream Effectors->Survival

Figure 3: The PI3K/Akt signaling pathway.

Note: These protocols and application notes are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling chemical compounds and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-butyl-1H-pyrazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the N-alkylation of 5-bromopyrazole with a butylating agent such as 1-bromobutane.

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield - Ineffective Deprotonation: The base used may not be strong enough to deprotonate the pyrazole ring effectively. - Poor Quality Reagents: Starting materials (5-bromopyrazole, 1-bromobutane) or solvent may be impure or contain water. - Reaction Temperature Too Low: The reaction may be too slow at the temperature used.- Choice of Base: Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the pyrazole. - Reagent and Solvent Quality: Ensure all reagents are pure and the solvent is anhydrous. Dry the solvent if necessary. - Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.
Presence of a Major Byproduct with Similar Rf to the Product - Formation of Regioisomer: The primary byproduct is the regioisomer, 3-Bromo-1-butyl-1H-pyrazole, formed by alkylation at the N2 position of the pyrazole ring. The ratio of the two isomers is influenced by reaction conditions.- Optimize Reaction Conditions: The regioselectivity of the alkylation can be influenced by the choice of base and solvent. Experiment with different base/solvent combinations to favor the formation of the desired N1-alkylated product. - Purification: Careful column chromatography on silica gel is typically required to separate the two isomers. A non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) is often effective.
Multiple Spots on TLC, Indicating Several Byproducts - Side Reactions: Besides regioisomer formation, other side reactions can occur, such as over-alkylation (if a di-anion is formed) or reactions involving impurities. - Decomposition: The starting material or product may be degrading under the reaction conditions.- Control Stoichiometry: Use a slight excess of the alkylating agent (1.1-1.2 equivalents) to avoid unreacted starting material, but avoid a large excess which can lead to side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. - Monitor Reaction Progress: Follow the reaction by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
Difficulty in Separating the Product from the Regioisomeric Byproduct - Similar Polarity: The 5-bromo and 3-bromo isomers often have very similar polarities, making separation by column chromatography challenging.- Optimize Chromatography: Use a long column with a shallow gradient of the eluent system. Test different solvent systems to maximize the difference in Rf values. - Alternative Purification: If chromatography is ineffective, consider other techniques such as preparative HPLC or crystallization if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most common byproduct is the regioisomer, 3-Bromo-1-butyl-1H-pyrazole. This arises from the alkylation of the 5-bromopyrazole at the N2 position instead of the desired N1 position. The formation of this isomer is a common challenge in the N-alkylation of unsymmetrical pyrazoles.

Q2: How can I confirm the identity of the desired product and the isomeric byproduct?

A2: The most definitive method for distinguishing between the this compound and 3-Bromo-1-butyl-1H-pyrazole isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons will be different for the two isomers. For 3-bromopyrazole (the parent compound of the undesired isomer's core), the proton at the 5-position typically appears at a different chemical shift than the protons in 5-bromopyrazole.[1] By comparing the spectra of your products to literature values or through detailed 2D NMR analysis (like HMBC and NOESY), you can assign the correct structures.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also differ between the two isomers.

Q3: What reaction conditions favor the formation of the desired this compound?

A3: The regioselectivity of pyrazole alkylation can be complex and is influenced by steric and electronic factors, as well as the reaction conditions. Generally, for N1-alkylation of pyrazoles, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a common starting point. The specific conditions for maximizing the yield of the 5-bromo isomer may require optimization.

Q4: Can you provide a general experimental protocol for the synthesis?

A4: Yes, a general protocol for the N-alkylation of 5-bromopyrazole is provided in the "Experimental Protocols" section below. Please note that this is a representative procedure and may require optimization for your specific setup and scale.

Quantitative Data Summary

The ratio of the N1-alkylated product (this compound) to the N2-alkylated byproduct (3-Bromo-1-butyl-1H-pyrazole) is highly dependent on the reaction conditions. The following table summarizes expected trends, although specific ratios for this exact reaction are not widely published and should be determined experimentally.

BaseSolventExpected Major IsomerNotes
NaHTHF / DMFN1 (5-Bromo)Strong, non-coordinating cation favors alkylation at the less sterically hindered nitrogen.
K₂CO₃Acetone / AcetonitrileMixture of IsomersWeaker base and coordinating cation can lead to a mixture of N1 and N2 products.
Cs₂CO₃DMFPotentially higher N1 selectivityThe larger cesium cation can sometimes enhance selectivity for the N1 position.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the N-alkylation of 5-bromopyrazole.

Materials:

  • 5-Bromopyrazole

  • 1-Bromobutane (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 5-bromopyrazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from the isomeric byproduct and other impurities.

Visualizations

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Complete? (TLC) start->reaction_complete workup Aqueous Workup reaction_complete->workup Yes low_yield Low/No Yield reaction_complete->low_yield No purification Column Chromatography workup->purification characterization Characterization (NMR) purification->characterization byproducts Byproducts Observed purification->byproducts Multiple Products product_ok Desired Product Obtained characterization->product_ok Correct Isomer isomer_issue Isomer Separation Issue characterization->isomer_issue Incorrect/Mixed Isomers check_reagents Check Reagent Purity & Dryness low_yield->check_reagents optimize_base Optimize Base/Solvent low_yield->optimize_base optimize_temp Adjust Temperature low_yield->optimize_temp byproducts->optimize_base check_reagents->start optimize_base->start optimize_temp->start optimize_chromatography Optimize Chromatography Conditions isomer_issue->optimize_chromatography optimize_chromatography->purification

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 5-Bromo-1-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-1-butyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and related brominated pyrazole derivatives are column chromatography, recrystallization, and distillation. For pyrazoles, purification can also be achieved by forming an acid addition salt, which can then be isolated via crystallization.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities can include unreacted starting materials, isomers (such as 3-Bromo-1-butyl-1H-pyrazole), and byproducts from the synthesis, which could include products of hydrolysis or electrophilic substitution. The presence of residual solvents from the reaction or extraction steps is also common.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the spots of your crude mixture with the collected fractions against a reference standard, you can determine the purity. High-performance liquid chromatography (HPLC) can provide more quantitative purity analysis.

Q4: My purified compound is an oil, but I expected a solid. What should I do?

A4: While some related compounds are solids, this compound may exist as an oil at room temperature, especially if trace impurities are present.[1] If high purity is confirmed by analytical methods like NMR and mass spectrometry, the oily state may be acceptable. Otherwise, further purification to remove impurities that inhibit crystallization may be necessary.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Spots on TLC Inappropriate solvent system (polarity too high or too low).Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexane) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Compound Stuck on the Column The compound may be too polar for the chosen eluent, or it may be reacting with the silica gel.Gradually increase the polarity of the mobile phase. If the compound is acidic or basic, consider adding a small amount of a modifier like triethylamine or acetic acid to the eluent.
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system).
Tailing of Spots on TLC/Column The compound may be acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded.Add a small amount of a competing acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent). The compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent).
Oiling Out Instead of Crystallizing The compound's melting point is below the boiling point of the solvent. The cooling process is too rapid. Significant impurities are present.Allow the solution to cool more slowly. Try using a lower-boiling point solvent. The oil may be scratched with a glass rod or seeded with a pure crystal to induce crystallization. Further purification by another method may be needed.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent. Too much solvent was used.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of cold solvent used for washing the crystals.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Start eluting with a low polarity mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 20% ethyl acetate in hexane.[2]

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired compound.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification via Acid Salt Crystallization

This method is suitable for purifying pyrazoles by converting them into their acid addition salts, which can be crystallized.[3]

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent or water.

  • Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid to the solution.

  • Crystallization: The acid addition salt of the pyrazole will precipitate or crystallize from the solution. The crystallization can be induced by cooling or by the addition of an anti-solvent.

  • Isolation: Separate the salt crystals by filtration.

  • Liberation of the Free Base: Dissolve the purified salt in water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to regenerate the pure pyrazole.

  • Extraction: Extract the pure pyrazole with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound TLC_analysis TLC Analysis crude_product->TLC_analysis Initial Assessment column_chromatography Column Chromatography TLC_analysis->column_chromatography Complex Mixture recrystallization Recrystallization TLC_analysis->recrystallization Crude Solid distillation Distillation TLC_analysis->distillation Liquid Product acid_salt Acid Salt Formation & Crystallization TLC_analysis->acid_salt Basic Impurities purity_check Purity Check (NMR, HPLC, MS) column_chromatography->purity_check recrystallization->purity_check distillation->purity_check acid_salt->purity_check purity_check->column_chromatography Impure pure_product Pure Product purity_check->pure_product Purity >95%

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Purification Attempt outcome Desired Purity? start->outcome success Pure Product outcome->success Yes failure Identify Issue outcome->failure No poor_sep Poor Separation failure->poor_sep oiling_out Oiling Out failure->oiling_out low_yield Low Yield failure->low_yield change_solvent Optimize Solvent System poor_sep->change_solvent slow_cool Slower Cooling / Different Solvent oiling_out->slow_cool check_solubility Minimize Washings / Check Solubility low_yield->check_solubility change_solvent->start Re-run slow_cool->start Re-crystallize check_solubility->start Re-evaluate

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: N-Alkylation of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of brominated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of brominated pyrazoles.

Issue 1: Low or No Product Yield

Q: I am not getting any product, or the yield of my N-alkylated brominated pyrazole is very low. What are the potential causes and how can I improve it?

A: Low yields in N-alkylation reactions of brominated pyrazoles can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Inadequate Base: The choice and amount of base are critical for deprotonating the pyrazole nitrogen.

    • Troubleshooting:

      • Ensure the base is strong enough to deprotonate the pyrazole. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1]

      • Use anhydrous conditions, as water can quench the base and the pyrazole anion.

      • Increase the equivalents of the base. A slight excess is often beneficial.

  • Poor Solubility: The solubility of the pyrazole starting material and the base can significantly impact reaction rates.

    • Troubleshooting:

      • Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of reactants.[2]

      • Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the pyrazole salt and the alkylating agent, especially in biphasic systems or when solubility is an issue.[3][4]

  • Inactive Alkylating Agent: The reactivity of the alkylating agent is another key factor.

    • Troubleshooting:

      • Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive halide.

      • Adding a catalytic amount of potassium iodide (KI) can in-situ convert an alkyl bromide or chloride to the more reactive alkyl iodide.[1]

  • Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Reactions in DMF or DMSO can often be heated to 80-100 °C.

      • Microwave-assisted synthesis can be a powerful tool to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[5][6]

Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired isomer?

A: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles (e.g., 3-bromopyrazole) is a common challenge. The outcome is influenced by a combination of steric and electronic factors.

  • Steric Hindrance:

    • N1-Alkylation (less hindered nitrogen): Alkylation generally favors the less sterically hindered nitrogen atom. If the substituent at the 3-position is bulky, the alkyl group will preferentially add to the N1 position.

    • N2-Alkylation (more hindered nitrogen): To favor alkylation at the more hindered N2 position, a bulkier alkylating agent can sometimes be used, although this is less common.

  • Reaction Conditions:

    • Solvent and Base: The choice of solvent and base can influence the position of the cation associated with the pyrazole anion, thereby directing the approach of the electrophile. For instance, using K₂CO₃ in DMSO has been shown to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2]

    • Protecting Groups: In cases where regioselectivity is difficult to control, a protecting group strategy can be employed. For example, a removable bulky group can be installed to block one of the nitrogen atoms, directing alkylation to the other.

Issue 3: Difficulty in Separating Regioisomers

Q: I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. What are some effective purification strategies?

A: The separation of N-alkylated pyrazole regioisomers can be challenging due to their similar polarities.

  • Chromatography Optimization:

    • Solvent System: Experiment with a wide range of solvent systems with varying polarities for column chromatography. Sometimes a small change in the solvent mixture can significantly improve separation.

    • Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase silica.

  • Crystallization: Fractional crystallization can be a powerful technique for separating isomers if they have different solubilities and crystallization properties.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different properties, facilitating separation. The derivative can then be converted back to the desired product.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature on the N-alkylation of pyrazoles under various conditions.

Table 1: N-Alkylation of 4-Chloropyrazole with Trichloroacetimidates [7]

EntryElectrophile (Imidate)Catalyst (20 mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenethyl trichloroacetimidateNone1,2-DCEReflux243
2Phenethyl trichloroacetimidateTMSOTf1,2-DCE232445
3Phenethyl trichloroacetimidateCSA1,2-DCE23477
44-Methoxybenzyl trichloroacetimidateCSA1,2-DCE23492
54-Chlorobenzyl trichloroacetimidateCSA1,2-DCE23437

Table 2: Regioselectivity in the N-Alkylation of 3-Substituted Pyrazoles [8][9]

PyrazoleAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioTotal Yield (%)
3-MethylpyrazoleEthyl AcrylateK₂CO₃None80>99:1>90
3-NitropyrazoleEthyl AcrylateNoneNoneRT>99:1>90
3-BromopyrazoleEthyl AcrylateNoneNoneRT>99:1>90

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Base in a Solvent

This protocol is a general method for the N-alkylation of brominated pyrazoles using an alkyl halide.

  • Reactant Preparation: To a round-bottom flask, add the brominated pyrazole (1.0 eq), the chosen base (e.g., K₂CO₃, 1.5 eq), and a suitable solvent (e.g., DMF, 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed N-Alkylation [3]

This method is particularly useful when dealing with solubility issues.

  • Reactant Preparation: In a flask, mix the brominated pyrazole (1.0 eq), the alkylating agent (1.2 eq), powdered potassium hydroxide (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, add water to the reaction mixture and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Brominated Pyrazole, Base, and Solvent start->reactants add_alkyl Add Alkylating Agent reactants->add_alkyl react Stir at Desired Temperature add_alkyl->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench with Water & Extract monitor->quench Reaction Complete purify Column Chromatography quench->purify end Isolated Product purify->end

Caption: General workflow for the N-alkylation of brominated pyrazoles.

troubleshooting_tree start Low/No Yield? check_base Is the base strong enough and anhydrous? start->check_base Yes increase_base Increase equivalents of base or switch to a stronger base (e.g., NaH) check_base->increase_base No check_solubility Are reactants soluble? check_base->check_solubility Yes change_solvent Switch to a more polar aprotic solvent (DMF, DMSO) check_solubility->change_solvent No check_alkyl_halide Is the alkylating agent reactive enough? check_solubility->check_alkyl_halide Yes use_ptc Use a Phase-Transfer Catalyst (PTC) change_solvent->use_ptc change_halide Switch to a more reactive halide (I > Br > Cl) or add catalytic KI check_alkyl_halide->change_halide No check_temp Is the reaction temperature adequate? check_alkyl_halide->check_temp Yes increase_temp Increase temperature or use microwave synthesis check_temp->increase_temp No

References

Technical Support Center: Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted pyrazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-substituted pyrazoles, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired N-Substituted Pyrazole

Potential CauseRecommended Solution
Poor quality of starting materials Ensure the purity of your 1,3-dicarbonyl compound, hydrazine, and any solvents or reagents. Impurities can lead to unwanted side reactions.
Incorrect reaction temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side product formation.
Inappropriate solvent The choice of solvent can significantly impact the reaction outcome. Common solvents include ethanol, acetic acid, and DMF. The optimal solvent will depend on the specific substrates and reaction conditions.[1][2]
Sub-optimal pH The pH of the reaction mixture can influence the reactivity of the hydrazine and the dicarbonyl compound. Acidic conditions are often employed to facilitate the initial condensation.[3][4]
Decomposition of starting materials or product Some starting materials or the final pyrazole product may be unstable under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of a Mixture of N1 and N2 Regioisomers

The formation of a mixture of N1 and N2 substituted pyrazoles is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][5]

Potential CauseRecommended Solution
Lack of regiocontrol in the initial condensation The initial reaction between the hydrazine and the 1,3-dicarbonyl can occur at either carbonyl group, leading to a mixture of intermediates and ultimately regioisomeric pyrazoles.[3]
Steric hindrance Steric bulk on either the hydrazine or the 1,3-dicarbonyl can direct the substitution to the less hindered nitrogen atom. Modifying the substituents can improve regioselectivity.[6]
Electronic effects Electron-donating or electron-withdrawing groups on the reactants can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thus affecting the regioselectivity.
Reaction conditions The choice of solvent, temperature, and catalyst can influence the ratio of N1 to N2 isomers. Systematic optimization of these parameters is recommended.[7][8] For instance, the use of K2CO3 in DMSO has been shown to favor N1-alkylation.[6]

Issue 3: Presence of Unexpected Impurities or Side Products

Potential CauseSide ProductRecommended Solution
Incomplete cyclization Hydrazone or enamine intermediatesIncrease reaction time or temperature. Ensure appropriate pH for cyclization.
Reaction with solvent Solvent adductsChoose an inert solvent.
Oxidation of the pyrazole ring Pyrazole N-oxidesPerform the reaction under an inert atmosphere.[9]
Dimerization or polymerization Oligomeric or polymeric materialsUse more dilute reaction conditions.
Formation of pyrazoline derivatives PyrazolinesIn-situ oxidation using reagents like bromine or simply heating in DMSO under an oxygen atmosphere can convert pyrazolines to pyrazoles.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-substituted pyrazoles?

The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][5][11] This method is versatile but can suffer from a lack of regioselectivity.

Q2: How can I improve the regioselectivity of my pyrazole synthesis?

Several strategies can be employed to enhance regioselectivity:

  • Use of sterically hindered reactants: Introducing bulky groups on either the 1,3-dicarbonyl or the hydrazine can favor substitution at the less sterically hindered position.[6]

  • Exploiting electronic effects: The electronic nature of the substituents can direct the reaction towards a specific regioisomer.

  • Catalyst selection: Certain catalysts can promote the formation of one isomer over the other. For example, silver carbonate has been used to achieve high regioselectivity in the synthesis of N-carbonylvinylated pyrazoles.[7]

  • Optimization of reaction conditions: Screening different solvents, temperatures, and bases can significantly impact the N1/N2 ratio.[8]

Q3: My reaction is complete, but I am having trouble purifying my N-substituted pyrazole. What are some common purification techniques?

Common purification methods for N-substituted pyrazoles include:

  • Column chromatography: This is a widely used technique for separating regioisomers and removing impurities.

  • Crystallization: If the desired product is a solid, crystallization can be an effective purification method. The formation of acid addition salts with inorganic or organic acids can facilitate crystallization.[12]

  • Distillation: For volatile pyrazoles, distillation under reduced pressure can be used for purification.

Q4: Can I synthesize N-substituted pyrazoles directly from primary amines?

Yes, methods have been developed for the direct synthesis of N-alkyl and N-aryl pyrazoles from primary amines and a 1,3-dicarbonyl compound, using an electrophilic amination reagent.[1][2] This approach avoids the need to handle potentially hazardous hydrazines directly.

Data Presentation

Table 1: Influence of Base and Solvent on the Regioselectivity of N-Alkylation of 3-Phenylpyrazole

EntryBaseSolventTemperature (°C)N1:N2 Ratio
1K2CO3DMF80>95:5
2NaHTHF2580:20
3Cs2CO3CH3CN6090:10
4t-BuOKPyridine10075:25

Note: The data presented in this table is a representative example and may not be directly applicable to all substrates. Experimental optimization is recommended.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This method offers complete regioselectivity.[8]

  • To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine (5 mL), add t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 4-12 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Protocol 2: Synthesis of N-Substituted Pyrazolines from Chalcones and Hydrazine Hydrate

This protocol describes a convenient method for pyrazoline synthesis which can be subsequently oxidized to pyrazoles.[4]

  • A mixture of the substituted chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in an aliphatic acid (e.g., formic acid, acetic acid, or propionic acid, 25 mL) is refluxed for 8 hours.

  • After cooling, the reaction mixture is poured into ice-cold water (50 mL).

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from ethanol.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone_Intermediate Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone_Intermediate Condensation Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Hydrazone_Intermediate N1_Substituted_Pyrazole N1-Substituted Pyrazole Hydrazone_Intermediate->N1_Substituted_Pyrazole Cyclization (Path A) N2_Substituted_Pyrazole N2-Substituted Pyrazole Hydrazone_Intermediate->N2_Substituted_Pyrazole Cyclization (Path B)

Caption: General reaction pathway for N-substituted pyrazole synthesis.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, t, pH) Check_Purity->Check_Conditions Purity OK Solution1 Purify Starting Materials Check_Purity->Solution1 Impure Analyze_Side_Products Analyze Side Products (NMR, MS) Check_Conditions->Analyze_Side_Products Conditions OK Solution2 Systematically Vary Conditions Check_Conditions->Solution2 Incorrect Optimize_Regioselectivity Optimize for Regioselectivity Analyze_Side_Products->Optimize_Regioselectivity Regioisomer Mixture Purification_Issues Address Purification Challenges Analyze_Side_Products->Purification_Issues Other Impurities Solution3 Identify and Mitigate Side Reactions Analyze_Side_Products->Solution3 Identified Side Product Solution4 Modify Substrates or Use Directing Groups Optimize_Regioselectivity->Solution4 Solution5 Explore Alternative Purification Methods Purification_Issues->Solution5

Caption: Troubleshooting workflow for pyrazole synthesis.

Regioselectivity_Factors Regioselectivity Control of Regioselectivity (N1 vs. N2) Steric_Factors Steric Factors Regioselectivity->Steric_Factors Electronic_Factors Electronic Factors Regioselectivity->Electronic_Factors Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions Steric_Sub Substituent Bulk on Hydrazine & Dicarbonyl Steric_Factors->Steric_Sub Electronic_Sub Electron Donating/Withdrawing Groups Electronic_Factors->Electronic_Sub Solvent Solvent Polarity Reaction_Conditions->Solvent Catalyst Catalyst Choice Reaction_Conditions->Catalyst Base Base Strength Reaction_Conditions->Base

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

References

challenges in the scale-up synthesis of 5-Bromo-1-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromo-1-butyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete N-alkylation: Insufficiently strong base, low reaction temperature, or short reaction time. Incomplete bromination: Inactive N-Bromosuccinimide (NBS), insufficient reaction time, or reaction temperature too low. Product loss during workup/purification: Emulsion formation during extraction, or product remaining in the aqueous phase. Inefficient purification method.For N-alkylation: - Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.[1][2] - Increase the reaction temperature, but monitor for side product formation. - Extend the reaction time and monitor progress by TLC or HPLC. For bromination: - Use a fresh batch of NBS. - Increase the reaction temperature or prolong the reaction time.[3] For workup/purification: - To break emulsions, add brine or a small amount of a different organic solvent. - Perform multiple extractions with a suitable organic solvent. - Optimize the purification method (e.g., column chromatography solvent system, crystallization solvent).
Formation of Isomeric Impurities (e.g., 3-Bromo-1-butyl-1H-pyrazole) Lack of regioselectivity during N-alkylation: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to the formation of different isomers.[4][5][6][7] The choice of base and solvent can influence the isomer ratio.- Control of N-alkylation: - The use of a strong base like NaH in THF tends to favor the formation of the N-1 alkylated product.[2] - Employing a bulkier base might sterically hinder attack at the more sterically accessible nitrogen. - Consider alternative synthetic routes, such as synthesizing the N-butyl pyrazole first, followed by bromination, which can be more regioselective.
Presence of Dibromo Species Over-bromination: Use of excess NBS or prolonged reaction time at elevated temperatures.- Carefully control the stoichiometry of NBS (use 1.0-1.1 equivalents). - Add NBS portion-wise to the reaction mixture to maintain better control. - Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
Residual Starting Material Incomplete reaction: Insufficient amount of reagent (butyl bromide or NBS), low reaction temperature, or short reaction time.- Ensure the accurate addition of all reagents. - Increase the reaction temperature or prolong the reaction time while monitoring for side product formation.
Dark-colored Reaction Mixture or Product Decomposition of reagents or product: High reaction temperatures, presence of impurities in starting materials or solvents.- Ensure the use of high-purity starting materials and dry solvents. - Maintain careful temperature control throughout the reaction. - Consider degassing the solvent to remove dissolved oxygen. - The product may be purified by column chromatography or recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and direct approach is the N-alkylation of 5-bromopyrazole with a butyl halide (e.g., 1-bromobutane). This is typically carried out in the presence of a base in a suitable solvent.

Q2: How can I control the regioselectivity of the N-alkylation to favor the desired 1-butyl isomer?

A2: Controlling regioselectivity is a primary challenge. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective in directing the alkylation to the N1 position.[1][2] The reaction conditions, including temperature and the nature of the alkylating agent, also play a crucial role.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: When scaling up, it is important to consider the exothermic nature of both the N-alkylation (especially with NaH) and bromination reactions. Ensure adequate cooling and temperature monitoring. Sodium hydride is highly flammable and reacts violently with water; it should be handled under an inert atmosphere. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any scale-up operation.

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For larger quantities, purification by vacuum distillation can be an effective method if the product is thermally stable. Crystallization is another viable option if a suitable solvent system can be identified. If chromatographic purification is necessary, techniques such as flash chromatography with a larger column or preparative HPLC can be employed.

Q5: Can flow chemistry be applied to the synthesis of this compound?

A5: Yes, flow chemistry is a promising approach for scaling up pyrazole synthesis. It offers enhanced control over reaction parameters like temperature and mixing, which can improve safety and potentially increase yield and selectivity.[3]

Quantitative Data

Table 1: Representative Reaction Conditions for the N-Alkylation of 5-Bromopyrazole

Parameter Condition A Condition B
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature80 - 100 °C
Reaction Time 2 - 6 hours12 - 24 hours
Typical Yield 75 - 90%60 - 80%
Isomer Ratio (N1:N2) >95:5~80:20

Note: These are representative conditions and may require optimization for specific scales.

Table 2: Comparison of Bromination Conditions for Pyrazole

Parameter Condition C Condition D
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent AcetonitrileAcetic Acid
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 3 hours
Typical Yield 85 - 95%80 - 90%
Byproducts SuccinimideHBr

Note: NBS is generally preferred for its ease of handling and higher selectivity.

Experimental Protocols

Protocol 1: N-Alkylation of 5-Bromopyrazole

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with dry tetrahydrofuran (THF).

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF.

  • Pyrazole Addition: Cool the suspension to 0 °C and slowly add a solution of 5-bromopyrazole (1.0 equivalent) in dry THF, maintaining the temperature below 10 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Bromination of 1-Butyl-1H-pyrazole

  • Preparation: Dissolve 1-butyl-1H-pyrazole (1.0 equivalent) in acetonitrile in a reactor.

  • Brominating Agent Addition: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. An initial cooling bath may be necessary to control any exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_alkylation N-Alkylation cluster_bromination Bromination 5-Bromopyrazole 5-Bromopyrazole Target_Product This compound 5-Bromopyrazole->Target_Product + 1-Bromobutane, Base Isomer 3-Bromo-1-butyl-1H-pyrazole 5-Bromopyrazole->Isomer + 1-Bromobutane, Base 1-Butyl-1H-pyrazole 1-Butyl-1H-pyrazole 1-Butyl-1H-pyrazole->Target_Product + NBS Dibromo Dibromo-1-butyl-1H-pyrazole Target_Product->Dibromo + Excess NBS

Caption: Synthetic routes to this compound and potential side products.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield? Problem->LowYield Impurity Impurity Issues? Problem->Impurity No LowYield->Impurity No CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes CheckIsomers Isomeric Impurities? Impurity->CheckIsomers Yes End Problem Resolved Impurity->End No OptimizeConditions Optimize Temp, Time, Base/Solvent CheckReagents->OptimizeConditions ImproveWorkup Optimize Extraction & Purification OptimizeConditions->ImproveWorkup ImproveWorkup->End CheckOverReaction Over-reaction Byproducts? CheckIsomers->CheckOverReaction No ModifyAlkylation Adjust N-alkylation Conditions (Base, Solvent) CheckIsomers->ModifyAlkylation Yes ControlStoichiometry Control Reagent Stoichiometry CheckOverReaction->ControlStoichiometry Yes CheckOverReaction->End No ModifyAlkylation->End ControlStoichiometry->End

Caption: A workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 5-Bromo-1-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromo-1-butyl-1H-pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities typically encountered after the synthesis of this compound via N-alkylation of 5-bromo-1H-pyrazole with a butyl halide (e.g., 1-bromobutane) are:

  • Unreacted 5-bromo-1H-pyrazole: The starting material may not have fully reacted.

  • Isomeric Byproduct (N2-alkylation): Alkylation can also occur at the N2 position of the pyrazole ring, leading to the formation of 5-Bromo-2-butyl-1H-pyrazole or 3-Bromo-1-butyl-1H-pyrazole.

  • Residual Solvents: Solvents used in the reaction, such as dimethylformamide (DMF) or acetonitrile, may remain in the crude product.

  • Excess Alkylating Agent: Unreacted 1-bromobutane or related butylating agents might be present.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts may be formed.

Q2: My TLC of the crude product shows multiple spots. How can I identify the product and key impurities?

A2: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. Here’s a general guide to identifying the spots:

  • 5-bromo-1H-pyrazole (Starting Material): Being more polar due to the N-H bond, it will have a lower Rf value (it will travel a shorter distance up the plate) compared to the alkylated products.

  • This compound (Product): This is your target compound. Its polarity will be significantly lower than the starting material.

  • Isomeric Byproduct: The N2-alkylated isomer will have a polarity very similar to your desired product, often resulting in spots with very close Rf values, which can be challenging to separate.

A typical TLC eluent system for this class of compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You will need to experiment with the ratio to achieve good separation. For instance, a starting point could be 20-30% ethyl acetate in hexane.

Q3: I am struggling to separate the N1 and N2 isomers by column chromatography. What can I do?

A3: Separating N1 and N2 alkylated pyrazole isomers is a common challenge due to their similar polarities. Here are some strategies:

  • Optimize Your Eluent System:

    • Use a less polar eluent system to increase the difference in migration rates. This might involve using a lower percentage of the polar solvent (e.g., ethyl acetate in hexane).

    • Consider using a different solvent system altogether. For some pyrazole derivatives, chloroform has been used as an eluent in flash column chromatography.[1][2]

  • Use High-Performance Flash Chromatography: Automated flash chromatography systems with high-resolution columns can provide better separation than traditional gravity columns.

  • Fraction Collection: Collect smaller fractions during column chromatography and analyze them carefully by TLC before combining.

Q4: Can I use recrystallization to purify my crude product?

A4: Recrystallization can be an effective method for removing certain impurities, particularly if the crude product is a solid and the impurity profile is not overly complex.

  • Choosing a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.

  • Common Solvents to Screen:

    • Hexane or heptane

    • Ethanol/water mixture

    • Isopropanol

    • Toluene

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purity Check: Analyze the purity of the recrystallized material by TLC, HPLC, or NMR to determine if a second recrystallization is necessary. It has been noted that a single recrystallization can significantly enhance the enantiomeric excess of certain α-alkenylation products.[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the chosen solvent system. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.

  • Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity if the product is not eluting.

  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Value / Description Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase. Chloroform can also be explored as an eluent.[1][2]
TLC Visualization UV lamp (254 nm) or Iodine StainHelps in visualizing the separated spots on the TLC plate.
Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid crude this compound.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, isopropanol, toluene, and mixtures) at room temperature and upon heating.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Parameter Value / Description Notes
Purity Improvement Dependent on the impurity profile and chosen solvent.Can be very effective for removing less soluble or more soluble impurities.
Expected Yield 60-90%Highly dependent on the purity of the crude material and the recrystallization efficiency.

Logical Workflow for Purification

The following diagram illustrates a typical workflow for the purification and analysis of crude this compound.

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis & Characterization CrudeProduct Crude this compound TLC_Analysis TLC Analysis of Crude Product CrudeProduct->TLC_Analysis ColumnChromatography Column Chromatography TLC_Analysis->ColumnChromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Clean / Solid PurityCheck Purity Check (TLC, HPLC, GC-MS) ColumnChromatography->PurityCheck Recrystallization->PurityCheck PurityCheck->ColumnChromatography Purity < 95% StructureVerification Structure Verification (NMR, MS) PurityCheck->StructureVerification Purity > 95% PureProduct Pure this compound StructureVerification->PureProduct

Caption: Purification and analysis workflow.

References

Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the analytical methods for assessing the purity of 5-Bromo-1-butyl-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Each technique offers distinct advantages. HPLC is widely used for the analysis of pharmaceutical intermediates, providing robust quantitative results.[1] GC-MS is suitable for volatile compounds and offers excellent separation and structural identification of impurities.[1] qNMR is a powerful technique for determining purity without the need for a specific reference standard of the analyte, by using an internal standard of known purity.[2][3]

Q2: How do I choose the most appropriate analytical method for my specific needs?

A2: The choice of method depends on several factors:

  • Purpose of the analysis: For routine quality control and quantification of known impurities, HPLC is often the method of choice. For identifying unknown impurities or confirming the structure of the main component, GC-MS and NMR are more suitable.

  • Sample properties: this compound is a volatile organic compound, making it amenable to GC-MS analysis.[1] Its solubility in common organic solvents allows for analysis by HPLC and NMR.

  • Available instrumentation: The selection will naturally depend on the equipment available in your laboratory.

  • Regulatory requirements: For pharmaceutical applications, validated HPLC methods are often required by regulatory agencies.

Q3: What are the expected impurities in this compound?

A3: Potential impurities can arise from the synthesis process. These may include starting materials, reagents, by-products from side reactions, and degradation products. Common impurity types for N-alkylated pyrazoles could include isomers, unreacted pyrazole precursors, and over-alkylated or under-alkylated species.

Q4: Can titration be used for purity assessment of this compound?

A4: Titration is generally not the primary method for determining the purity of this compound in terms of organic impurities. However, specific titration methods like Karl Fischer titration are essential for determining the water content, which is a critical purity parameter for many pharmaceutical intermediates.[1][4]

Troubleshooting Guides

HPLC Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Interactions between the analyte and active sites on the column's stationary phase.

    • Column overload.

    • Inappropriate mobile phase pH.

    • Contamination of the guard or analytical column.

  • Solutions:

    • Use a column with low silanol activity or end-capping.

    • Reduce the injection volume or sample concentration.

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

    • Replace the guard column and flush the analytical column with a strong solvent.[5]

Issue: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in mobile phase composition or flow rate.[5]

    • Poor column equilibration.[5]

    • Leaks in the HPLC system.[5][6]

    • Temperature fluctuations.[5]

  • Solutions:

    • Prepare fresh mobile phase and ensure the pump is functioning correctly.

    • Allow sufficient time for the column to equilibrate with the mobile phase before injections.

    • Check all fittings for leaks.

    • Use a column oven to maintain a constant temperature.[5]

GC-MS Troubleshooting

Issue: No Peak or Very Small Peak for the Analyte

  • Possible Causes:

    • The compound may be thermally labile and degrading in the injector or column.

    • The injection volume may be too low.

    • Issues with the injector, such as a blocked syringe or septum leak.

  • Solutions:

    • Lower the injector and oven temperatures.

    • Increase the injection volume.

    • Perform maintenance on the injector, including replacing the syringe and septum.

Issue: Broad or Tailing Peaks

  • Possible Causes:

    • Active sites in the GC liner or on the column.

    • Column contamination.

    • Slow injection speed.

  • Solutions:

    • Use a deactivated liner and a high-quality, inert GC column.

    • Bake out the column at a high temperature (within the column's limits) to remove contaminants.

    • Ensure a fast and reproducible injection.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound using reverse-phase HPLC.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). For Mass Spectrometry (MS) compatible methods, a volatile buffer like formic acid can be added.[7]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution as needed to fall within the linear range of the detector.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared sample solution.

    • Identify and integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for identifying and quantifying impurities in this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: 40-450 m/z

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify the main peak and any impurity peaks by their retention times and mass spectra.

    • Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.

    • Quantify impurities using the area percent method, assuming a similar response factor to the main component.

Absolute Purity Determination by Quantitative NMR (qNMR)

This protocol describes the determination of the absolute purity of this compound using an internal standard.[2][3]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Materials:

    • This compound sample

    • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value. The internal standard should have a simple proton NMR spectrum with at least one signal that does not overlap with the analyte signals.

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:[2]

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the internal standard

        • analyte = this compound

        • IS = Internal Standard

Data Presentation

Table 1: Typical HPLC Method Parameters and System Suitability Criteria

ParameterValueSystem Suitability Limit
ColumnC18, 250 mm x 4.6 mm, 5 µm-
Mobile PhaseAcetonitrile:Water (70:30)-
Flow Rate1.0 mL/min± 2%
Temperature25 °C± 2 °C
Detection210 nm-
Injection Volume10 µL-
Theoretical Plates> 2000> 2000
Tailing Factor< 1.5< 2.0
%RSD of Peak Area< 1.0% (for 5 injections)< 2.0%

Table 2: Example GC-MS Parameters for Impurity Profiling

ParameterSetting
GC ColumnDB-5ms (or equivalent)
Carrier GasHelium
Injector Temperature250 °C
Oven Program100°C (2 min), then 10°C/min to 280°C (5 min)
Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole
Scan Range40-450 m/z

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_report Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC For HPLC GCMS GC-MS Analysis Dissolution->GCMS For GC-MS qNMR qNMR Analysis Dissolution->qNMR For qNMR Chromatogram Chromatogram/Spectrum Acquisition HPLC->Chromatogram GCMS->Chromatogram qNMR->Chromatogram Integration Peak Integration Chromatogram->Integration Impurity_ID Impurity Identification Chromatogram->Impurity_ID For GC-MS & NMR Purity_Calc Purity Calculation Integration->Purity_Calc Report Final Purity Report Purity_Calc->Report Impurity_ID->Report

Caption: General experimental workflow for purity assessment.

Troubleshooting_Logic cluster_isolate Isolate the Source cluster_diagnose Diagnose the Cause cluster_solve Implement Solution Problem Chromatographic Problem Identified (e.g., Peak Tailing, Retention Time Shift) Check_Method Review Method Parameters Problem->Check_Method Check_System Inspect HPLC/GC System Problem->Check_System Check_Sample Evaluate Sample Preparation Problem->Check_Sample Mobile_Phase_Issue Mobile Phase/Carrier Gas Issue? Check_Method->Mobile_Phase_Issue Column_Issue Column Contamination/Degradation? Check_System->Column_Issue Injector_Issue Injector Problem? Check_System->Injector_Issue Leak_Issue System Leak? Check_System->Leak_Issue Check_Sample->Mobile_Phase_Issue Prepare_New Prepare Fresh Mobile Phase/Check Gas Supply Mobile_Phase_Issue->Prepare_New Clean_Column Clean or Replace Column Column_Issue->Clean_Column Maintain_Injector Perform Injector Maintenance Injector_Issue->Maintain_Injector Tighten_Fittings Tighten Fittings/Replace Seals Leak_Issue->Tighten_Fittings Solve_Confirm Confirm Resolution with a Standard Prepare_New->Solve_Confirm Clean_Column->Solve_Confirm Maintain_Injector->Solve_Confirm Tighten_Fittings->Solve_Confirm

Caption: Logical troubleshooting workflow for chromatographic issues.

References

Validation & Comparative

Validation of 5-Bromo-1-butyl-1H-pyrazole as a Drug Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1][2] This guide provides a framework for the validation of a novel pyrazole derivative, 5-Bromo-1-butyl-1H-pyrazole, as a potential drug lead. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary experimental validation workflow and provides a comparative analysis against established drugs containing the pyrazole moiety.

Comparative Analysis of Pyrazole-Containing Drugs

To establish a benchmark for the validation of this compound, its performance would be compared against well-characterized drugs targeting pathways where pyrazole derivatives have shown significant activity. The following table summarizes key data for two such drugs: Celecoxib, a selective COX-2 inhibitor, and Ruxolitinib, a JAK1/2 inhibitor.

CompoundTarget(s)IC50Key Therapeutic Area
This compound To be determinedTo be determinedTo be determined
Celecoxib COX-240 nM (in Sf9 cells)[3][4]Anti-inflammatory, Pain
Ruxolitinib JAK1, JAK23.3 nM (JAK1), 2.8 nM (JAK2)[5]Myelofibrosis, Polycythemia Vera

Proposed Experimental Validation Workflow

The validation of a new chemical entity like this compound follows a structured pipeline from initial screening to in vivo efficacy studies. The following workflow is proposed:

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Screening Initial Screening Target Identification Target Identification Initial Screening->Target Identification Active Hit Lead Optimization Lead Optimization Target Identification->Lead Optimization Validated Target Toxicity Studies Toxicity Studies Lead Optimization->Toxicity Studies Optimized Lead Efficacy Models Efficacy Models Toxicity Studies->Efficacy Models Safe Candidate Pharmacokinetics Pharmacokinetics Efficacy Models->Pharmacokinetics Efficacious Candidate

A proposed workflow for the validation of a new drug lead.

Key Signaling Pathways for Investigation

Given the known activities of pyrazole derivatives, two primary signaling pathways are of initial interest for investigating the mechanism of action of this compound: the COX-2 and JAK-STAT pathways.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[6][7] Inhibition of COX-2 is a well-established anti-inflammatory strategy.

COX-2 Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibition

The COX-2 signaling pathway and potential inhibition.
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that drives immune responses and cell proliferation.[2][8][9] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.

JAK-STAT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->JAK Inhibition

The JAK-STAT signaling pathway and potential inhibition.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to validate this compound as a drug lead.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound becomes toxic to cells, establishing a therapeutic window.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)

  • Normal human cell lines (e.g., HEK293 - embryonic kidney)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine if this compound can inhibit the enzymatic activity of COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well black opaque plates

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the reaction mix to the wells of the 96-well plate.

  • Add the recombinant COX-2 enzyme to all wells except the no-enzyme control.

  • Add serial dilutions of this compound to the test wells. Add Celecoxib to the positive control wells and vehicle (DMSO) to the enzyme control wells.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding Arachidonic Acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC50 value.

In Vitro Kinase Inhibition Assay (e.g., JAK2)

Objective: To assess the inhibitory activity of this compound against a specific kinase, such as JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase assay buffer

  • ATP

  • Specific peptide substrate for JAK2

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Ruxolitinib (positive control inhibitor)

  • White 384-well plates

Procedure:

  • Add kinase assay buffer, JAK2 enzyme, and serial dilutions of this compound to the wells of a 384-well plate. Add Ruxolitinib to the positive control wells and vehicle (DMSO) to the enzyme control wells.

  • Incubate for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of reagents and measurement of luminescence.

  • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute inflammation model.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% in saline)

  • Indomethacin or Celecoxib (positive control)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups (n=6): vehicle control, positive control, and different dose groups for this compound.

  • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[10][11]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vivo Anti-inflammatory Activity (Zebrafish Larva Tail Fin Amputation Model)

Objective: To rapidly screen the in vivo anti-inflammatory potential and visualize immune cell migration.

Materials:

  • Transgenic zebrafish larvae with fluorescently labeled neutrophils and/or macrophages (e.g., Tg(mpx:GFP)i114) at 3 days post-fertilization (dpf).

  • This compound solution in E3 medium.

  • Dexamethasone (positive control).

  • Microscope with fluorescence imaging capabilities.

Procedure:

  • Place zebrafish larvae in a multi-well plate containing E3 medium with different concentrations of this compound, a positive control, or a vehicle control.

  • Incubate for 1-2 hours.

  • Anesthetize the larvae and amputate the tail fin using a sterile micro-scalpel.

  • Image the tail fin region at different time points post-amputation (e.g., 4, 8, 24 hours) to visualize and quantify the migration of fluorescently labeled immune cells to the wound site.[1][12]

  • Analyze the images to determine the number of neutrophils/macrophages in the wound area for each treatment group. A reduction in immune cell recruitment compared to the vehicle control indicates anti-inflammatory activity.

Conclusion

While this compound is an unexplored compound, its pyrazole core suggests potential as a drug lead, particularly in the areas of inflammation and oncology. The comprehensive validation workflow and detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate its therapeutic potential. By comparing its performance against established drugs like Celecoxib and Ruxolitinib, and by elucidating its mechanism of action through targeted in vitro and in vivo assays, the true value of this compound as a novel therapeutic agent can be determined.

References

Comparative Analysis of 5-Bromo-1-butyl-1H-pyrazole Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a bromo substituent at the 5-position and a butyl group at the 1-position of the pyrazole ring has been explored to modulate the pharmacological properties of this heterocyclic core. This guide provides a comparative overview of the reported in vitro and in vivo studies on 5-Bromo-1-butyl-1H-pyrazole derivatives and related analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

In Vitro Studies: Cytotoxicity and Anticancer Potential

In vitro studies are fundamental in the early stages of drug discovery to assess the cytotoxic effects of novel compounds against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.

Comparative Cytotoxicity Data

While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, numerous studies have evaluated the anticancer activity of structurally related pyrazole compounds. The data presented in Table 1 showcases the cytotoxic potential of various pyrazole derivatives against different human cancer cell lines, providing a benchmark for the potential efficacy of the this compound class.

Table 1: In Vitro Cytotoxicity of Representative Pyrazole Derivatives Against Human Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference
Indolo-pyrazoles grafted with thiazolidinoneSK-MEL-28 (Melanoma)3.46
Chalcone–pyrazole hybridHeLa (Cervical Cancer)0.4[1]
Pyrazole-arylcinnamide derivativeAverage of four cancer cell lines1.2[1]
Thiazolidinone indole hybridHCT-15 (Colon Cancer)0.92[1]
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549 (Lung Cancer)220.20[2]
Pyrazolo[4,3-c]hexahydropyridine derivativesMDA-MB-231 (Breast Cancer)4.2
Pyrazolo[4,3-c]hexahydropyridine derivativesMCF-7 (Breast Cancer)2.4[3]
Pyrazole derivatives targeting VEGFR-2MCF-7 (Breast Cancer)16.50–26.73[3]
Pyrimidine-bridged combretastatin derivativesMCF-7 (Breast Cancer)3.38[4]
Pyrimidine-bridged combretastatin derivativesA549 (Lung Cancer)3.71[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the general steps for assessing the cytotoxicity of chemical compounds using the MTT assay.

Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with pyrazole derivatives at various concentrations incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution to each well incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization buffer (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.

In Vivo Studies: Anti-inflammatory and Analgesic Activities

In vivo studies are crucial for evaluating the pharmacological effects of compounds in a whole-organism context. For pyrazole derivatives, anti-inflammatory and analgesic activities are commonly investigated using rodent models.

Comparative In Vivo Efficacy

While specific in vivo data for this compound derivatives is limited in the available literature, studies on analogous pyrazole compounds provide insights into their potential anti-inflammatory and analgesic efficacy.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Representative Pyrazole Derivatives

Compound/Derivative ClassAnimal ModelAssayDose% InhibitionReference
1H-Pyrazolyl derivativesRatCotton pellet-induced granulomaN/AComparable to Indomethacin[5]
Pyrazoline derivativesRatCarrageenan-induced paw edemaN/APotent[6]
Pyrazoline derivativesMouseAcetic acid-induced writhingN/APotent[6]
5-acetamido-2-hydroxy benzoic acid derivativesMouseAcetic acid-induced writhing20 mg/kg74%[7][8]
5-acetamido-2-hydroxy benzoic acid derivativesMouseAcetic acid-induced writhing50 mg/kg75%[7][8]
Experimental Protocols: In Vivo Assays

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This model is widely used to assess the efficacy of acute anti-inflammatory agents.

Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan_Assay_Workflow start Start animal_acclimatization Acclimatize rats start->animal_acclimatization baseline_measurement Measure initial paw volume animal_acclimatization->baseline_measurement compound_administration Administer pyrazole derivative or vehicle baseline_measurement->compound_administration carrageenan_injection Inject carrageenan into the paw compound_administration->carrageenan_injection paw_volume_measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) carrageenan_injection->paw_volume_measurement data_analysis Calculate percentage inhibition of edema paw_volume_measurement->data_analysis end End data_analysis->end

Caption: Workflow of the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animals: Use male or female Wistar or Sprague-Dawley rats (150-200 g).

  • Compound Administration: Administer the test compounds (e.g., this compound derivatives) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity)

This is a common screening method for central and peripheral analgesic activity.

Workflow for Acetic Acid-Induced Writhing Test

Writhing_Test_Workflow start Start animal_acclimatization Acclimatize mice start->animal_acclimatization compound_administration Administer pyrazole derivative or vehicle animal_acclimatization->compound_administration acetic_acid_injection Inject acetic acid intraperitoneally compound_administration->acetic_acid_injection observe_writhing Observe and count the number of writhes over a set period (e.g., 20 min) acetic_acid_injection->observe_writhing data_analysis Calculate percentage inhibition of writhing observe_writhing->data_analysis end End data_analysis->end

Caption: Workflow of the acetic acid-induced writhing test.

Detailed Steps:

  • Animals: Use Swiss albino mice (20-25 g).

  • Compound Administration: Administer the test compounds orally or intraperitoneally 30-60 minutes before the induction of writhing. Control and positive control (e.g., aspirin) groups are included.

  • Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes.

  • Data Analysis: The percentage protection against writhing is calculated for each group compared to the vehicle control group.

Signaling Pathways

The anti-inflammatory and anticancer effects of many pyrazole derivatives are often attributed to their interaction with specific signaling pathways. For instance, inhibition of the Cyclooxygenase-2 (COX-2) enzyme is a common mechanism for the anti-inflammatory and analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs), a class to which many pyrazole derivatives belong. In cancer, pyrazoles have been shown to interfere with pathways that regulate cell cycle progression and apoptosis.

Simplified COX-2 Inhibition Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->COX2 Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Conclusion

The available data on pyrazole derivatives suggest that the this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. While direct experimental data for this specific substitution pattern is not abundant, the comparative analysis of related compounds provides a strong rationale for further investigation. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of these and other novel chemical entities. Future research should focus on synthesizing and evaluating a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects and performance of 5-Bromo-1-butyl-1H-pyrazole in two pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules, and understanding the reactivity of key building blocks like this compound is crucial for reaction optimization and library synthesis. This document presents a summary of reaction yields with alternative substrates, detailed experimental protocols, and mechanistic pathway diagrams to facilitate informed decisions in synthetic route design.

Performance Comparison in Cross-Coupling Reactions

The reactivity of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions is benchmarked against other relevant brominated heterocyclic compounds. The following tables summarize the yields of these reactions under specific conditions, offering a quantitative comparison of their performance.

Suzuki-Miyaura Coupling: Yield Comparison

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of N-alkylated bromopyrazoles is compared with that of a related N-alkylated bromoindazole.

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[1][2]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80285[1][2]
3-Bromo-1H-pyrazolePhenylboronic acidtBuBrettPhos Pd G3K₃PO₄Dioxane/H₂O1002475[3]
4-Bromo-1H-pyrazolePhenylboronic acidtBuBrettPhos Pd G3K₃PO₄Dioxane/H₂O1002482[3]
Buchwald-Hartwig Amination: Yield Comparison

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of a protected bromopyrazole is compared across a range of amine coupling partners.

ElectrophileAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene1002460[4]
4-Bromo-1-trityl-1H-pyrazoleMorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene1002467[4]
4-Bromo-1-trityl-1H-pyrazolePyrrolidinePd(dba)₂ / tBuDavePhosNaOtBuToluene100247[4]
4-Bromo-1-trityl-1H-pyrazoleAnilinePd(dba)₂ / tBuDavePhosNaOtBuToluene1002494[4]
4-Bromo-1H-pyrazoleMorpholinetBuBrettPhos Pd PrecatalystLHMDSTHF801685[5]
3-Bromo-1H-pyrazoleMorpholinetBuBrettPhos Pd PrecatalystLHMDSTHF801678[5]

Mechanistic Pathways

The generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below. These diagrams illustrate the key elementary steps involved in the palladium-catalyzed transformation of this compound.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (R-Pd(II)L₂-Br) Pd0->OxAdd + R-Br Reactant This compound (R-Br) Reactant->OxAdd Transmetalation Transmetalation Intermediate (R-Pd(II)L₂-Ar) OxAdd->Transmetalation + Ar-B(OH)₃⁻ BoronicAcid Ar-B(OH)₂ Boronate Ar-B(OH)₃⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation Transmetalation->Pd0 Product Coupled Product (R-Ar) Transmetalation->Product Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (R-Pd(II)L₂-Br) Pd0->OxAdd + R-Br Reactant This compound (R-Br) Reactant->OxAdd AmineComplex Amine Coordination [R-Pd(II)L₂(Br)(R'₂NH)] OxAdd->AmineComplex + R'₂NH Amine R'₂NH Amine->AmineComplex AmidoComplex Amido Complex [R-Pd(II)L₂(NR'₂)] AmineComplex->AmidoComplex + Base - H-Base⁺ - Br⁻ Base Base Base->AmineComplex AmidoComplex->Pd0 Product Coupled Product (R-NR'₂) AmidoComplex->Product Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocols

Detailed experimental procedures are provided for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[1][2]

Materials:

  • 5-Bromo-1-ethyl-1H-indazole

  • N-Boc-2-pyrroleboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.

  • Add anhydrous dimethoxyethane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the bromoindazole).

  • The reaction mixture is stirred and heated to 80 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole with Piperidine[4]

Materials:

  • 4-Bromo-1-trityl-1H-pyrazole

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) or 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) as a suitable ligand. The original reference uses tBuDavePhos.

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01 equiv) and the phosphine ligand (e.g., tBuDavePhos, 0.02 equiv).

  • Add anhydrous toluene and stir the mixture for a few minutes to form the active catalyst.

  • Add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv), sodium tert-butoxide (1.4 equiv), and piperidine (1.2 equiv).

  • The reaction mixture is stirred and heated to 100 °C.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion (typically 24 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 4-(piperidin-1-yl)-1-trityl-1H-pyrazole.

Mechanistic Discussion

The palladium-catalyzed cross-coupling reactions of this compound are expected to follow the canonical mechanisms illustrated above.

In the Suzuki-Miyaura coupling , the catalytic cycle is initiated by the oxidative addition of the C-Br bond of the pyrazole to a Pd(0) complex. This is often the rate-determining step. The subsequent transmetalation with the boronate species (formed from the boronic acid and base) and reductive elimination from the resulting diorganopalladium(II) complex yields the C-C coupled product and regenerates the Pd(0) catalyst. The electronic nature of the pyrazole ring and the steric hindrance of the N-butyl group can influence the rate of oxidative addition.

For the Buchwald-Hartwig amination , the cycle also begins with the oxidative addition of the bromopyrazole to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base generates a palladium-amido complex. The final reductive elimination step forms the C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical in this reaction, as it influences both the rate of reductive elimination and the stability of the catalytic species. The nature of the amine and the steric environment around the bromine atom on the pyrazole ring are key factors determining the reaction's efficiency.

References

Benchmarking 5-Bromo-1-butyl-1H-pyrazole Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitor, 5-Bromo-1-butyl-1H-pyrazole, against established multi-kinase inhibitors with known efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented for this compound is hypothetical and serves as a placeholder for prospective experimental results. This document is intended to serve as a framework for the evaluation of novel compounds targeting VEGFR2.

Introduction to Kinase Inhibition and VEGFR2

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases a prominent target for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, facilitating their growth and metastasis. Inhibition of VEGFR2 is therefore a clinically validated strategy for cancer therapy.

This guide benchmarks our novel compound, this compound, against several FDA-approved VEGFR2 inhibitors: Sorafenib, Sunitinib, Pazopanib, and Axitinib.

Comparative Analysis of Kinase Inhibitor Potency

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound and selected known kinase inhibitors against VEGFR2. Lower IC50 values indicate greater potency.

CompoundVEGFR2 IC50 (nM)Other Kinase Targets
This compound45 (Hypothetical)To be determined
Sorafenib90[4][5][6][7]Raf-1, B-Raf, VEGFR-3, PDGFR-β, c-KIT, Flt-3[4][5][7]
Sunitinib80[8][9][10]PDGFRβ, c-KIT, FLT3[8][9]
Pazopanib30[11][12][13]VEGFR1, VEGFR3, PDGFRα/β, c-Kit[11][12][13]
Axitinib0.2[14][15][16]VEGFR1, VEGFR3, PDGFRβ, c-Kit[14][15]

Experimental Protocols

The determination of kinase inhibition activity is a critical step in the drug discovery process. Below is a detailed methodology for a common biochemical kinase assay used to determine the IC50 values of inhibitor compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly-Glu,Tyr (4:1) peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a dose-response curve.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add 5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

VEGFR2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of VEGFR2. Inhibition of VEGFR2 by compounds like this compound would block these downstream events.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Activates AKT->Proliferation Permeability Vascular Permeability AKT->Permeability Inhibitor This compound Inhibitor->VEGFR2 Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound add_compound Add compound/vehicle to microplate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase and substrate prep_reagents->add_kinase add_compound->add_kinase start_reaction Initiate reaction with ATP and incubate add_kinase->start_reaction stop_reaction Stop reaction and detect signal start_reaction->stop_reaction measure_signal Measure luminescence stop_reaction->measure_signal calc_inhibition Calculate % inhibition measure_signal->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

References

Comparative Cross-Reactivity Profiling of 5-Bromo-1-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 5-Bromo-1-butyl-1H-pyrazole against a panel of kinases, benchmarked against other known pyrazole-based inhibitors. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide utilizes representative data based on the known activities of structurally similar pyrazole compounds to illustrate its potential selectivity profile.

Introduction

Pyrazole-based compounds are a well-established class of kinase inhibitors, with numerous derivatives developed as therapeutic agents, particularly in oncology.[1][2][3] The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding pocket of a wide range of kinases.[2][4] This inherent promiscuity necessitates thorough cross-reactivity profiling to understand the selectivity and potential off-target effects of new pyrazole derivatives like this compound. Understanding the kinase selectivity profile is crucial for predicting a compound's therapeutic efficacy and potential toxicities.

Hypothetical Cross-Reactivity Profile

The following table summarizes the hypothetical inhibitory activity of this compound and two well-characterized pyrazole-based kinase inhibitors, Ruxolitinib (a JAK1/2 inhibitor) and Tozasertib (an Aurora kinase inhibitor), against a panel of selected kinases. The data presented here is for illustrative purposes to demonstrate a typical comparison.

Kinase TargetThis compound (IC50, nM)Ruxolitinib (IC50, nM)Tozasertib (IC50, nM)
Aurora Kinase A25>10005
Aurora Kinase B50>10002
JAK13003.3>1000
JAK24502.8>1000
Abl800150>1000
SRC>1000500>1000
VEGFR2600250800

Experimental Protocols

The data presented in the comparison table would typically be generated using a combination of in vitro kinase assays. A representative protocol for a competitive binding assay is provided below.

Kinase Inhibition Assay (Competitive Binding Assay)

Objective: To determine the concentration of an inhibitor required to displace 50% of a fluorescent tracer from the active site of a target kinase (IC50).

Materials:

  • Recombinant human kinases

  • Fluorescent tracer specific for the kinase family

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Methodology:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

  • Assay Reaction: The recombinant kinase, fluorescent tracer, and diluted test compound are added to the wells of a 384-well microplate.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: The fluorescence polarization of each well is measured using a microplate reader. The polarization value is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic model using appropriate software.

Visualizations

Experimental Workflow for Kinase Profiling

G Experimental Workflow for Kinase Inhibitor Profiling cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound Test Compound (this compound) Dilution Serial Dilution Compound->Dilution Assay Kinase Assay (e.g., Competitive Binding) Dilution->Assay Incubation Incubation Assay->Incubation Detection Fluorescence Detection Incubation->Detection Analysis IC50 Calculation Detection->Analysis Result Cross-Reactivity Profile Analysis->Result

Caption: Workflow for determining kinase inhibitor cross-reactivity.

Hypothetical Signaling Pathway Modulation

G Simplified Signaling Pathway Affected by a Kinase Inhibitor cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Hypothetical Target) KinaseA->KinaseB Activates KinaseC Kinase C KinaseB->KinaseC Activates TF Transcription Factor KinaseC->TF Activates Gene Gene Expression TF->Gene Response Cell Proliferation Gene->Response Inhibitor This compound Inhibitor->KinaseB Inhibits

Caption: Potential modulation of a signaling pathway by an inhibitor.

Discussion

The pyrazole scaffold is a versatile starting point for the design of kinase inhibitors.[5] However, modifications to the pyrazole ring and its substituents can significantly alter the selectivity profile.[5] For instance, the addition of a butyl group at the N1 position and a bromo group at the C5 position of the pyrazole ring in this compound would influence its interaction with the kinase active site, potentially leading to a unique cross-reactivity pattern compared to other pyrazole-based inhibitors.

The hypothetical data suggests that this compound may exhibit inhibitory activity against Aurora kinases, with some off-target effects on other kinases like JAK1/2 and VEGFR2. This profile would warrant further investigation to determine its therapeutic potential and possible side effects. A broad kinase screen, such as the commercially available panels that test against hundreds of kinases, would be the next logical step to fully characterize the selectivity of this compound.

Conclusion

While specific experimental data for this compound is not yet available, this guide provides a framework for understanding and evaluating its potential cross-reactivity profile. The provided methodologies and visualizations serve as a template for researchers to design and interpret their own cross-reactivity studies. A thorough understanding of a compound's selectivity is paramount for the successful development of safe and effective kinase inhibitor-based therapies.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1-butyl-1H-pyrazole, a halogenated heterocyclic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance. The following protocols are based on established safety data for similar chemical structures and general best practices for hazardous waste management.

Immediate Safety and Handling

Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the guidance for structurally similar compounds, such as 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile, should be followed as a precautionary measure.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Hand Protection Wear chemical-impermeable gloves.
Skin and Body Wear suitable protective clothing to prevent skin contact.
Respiratory Use only in a well-ventilated area. If dust or aerosols are generated, use a full-face respirator.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.[1][2] This ensures that the compound is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially from incompatible materials.

  • Containerization:

    • Place the waste in a suitable, properly labeled, and securely closed container.[1]

    • The container must be compatible with the chemical to prevent any reaction or degradation.

  • Labeling: Clearly label the waste container with the full chemical name: "Waste this compound". Include any relevant hazard symbols as indicated in the SDS.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from sources of ignition.[1]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

Prohibited Disposal Methods:

  • DO NOT discharge this compound or its containers into the sewer system or any water bodies.[1]

  • DO NOT dispose of this chemical with general laboratory or municipal waste.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent further spread of the spill using appropriate absorbent materials.

  • Clean-up:

    • For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust.[1]

    • For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous waste following the procedures outlined above.

Chemical and Physical Properties

The following table summarizes the known properties of a structurally similar compound, which should be considered indicative for this compound in the absence of specific data.

PropertyValue
Appearance Solid
Hazards Harmful if swallowed. Causes skin irritation.
Incompatible Materials Strong oxidizing agents, strong reducing agents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Wear appropriate Personal Protective Equipment (PPE) B->C D Is the container empty and clean? C->D E Segregate waste into a labeled, closed container D->E No F Triple rinse with a suitable solvent D->F Yes I Store waste container in a designated secure area E->I G Dispose of rinsate as hazardous waste F->G H Deface label and dispose of container as non-hazardous waste F->H J Arrange for pickup by a licensed chemical waste disposal company I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the research community.

References

Personal protective equipment for handling 5-Bromo-1-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Bromo-1-butyl-1H-pyrazole

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from the SDSs of structurally similar compounds. Users must conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The information is derived from safety data for analogous brominated pyrazole compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on available data for similar compounds.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber), and fire/flame resistant and impervious clothing.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4][5]
Hazard Identification and First Aid

Based on analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6] Some related compounds are also harmful if swallowed.[7]

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1][2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that an eyewash station and safety shower are close to the workstation.[5]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

    • Inspect all PPE for integrity before use.[4]

    • Have appropriate spill containment materials readily available.

  • Handling:

    • Avoid contact with skin and eyes.[1][3]

    • Avoid the formation of dust and aerosols.[1][3]

    • Weigh and transfer the chemical in a designated area, minimizing the generation of dust.

    • Use non-sparking tools to prevent ignition.[1]

    • Keep the container tightly closed when not in use.[6]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[7]

    • Remove and wash contaminated clothing before reuse.[7]

    • Clean the work area and decontaminate any equipment used.

Disposal Plan
  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[4][7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

  • Environmental Precautions: Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Eyewash & Safety Shower Access prep2 Work in Fume Hood prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh & Transfer Chemical handle1->handle2 handle3 Avoid Dust & Aerosol Formation handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Clean Work Area handle4->post1 post2 Decontaminate Equipment post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Dispose of Chemical Waste post3->disp1 disp2 Dispose of Contaminated Packaging disp1->disp2

Caption: Logical workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.